Alpha-Tocotrienol
Description
This compound has been reported in Amaranthus cruentus, Homo sapiens, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHLOLGZPDCHJ-XZXLULOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019976 | |
| Record name | alpha-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58864-81-6, 1721-51-3 | |
| Record name | d-α-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58864-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocotrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058864816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TOCOTRIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6LXL1832Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Alpha-Tocotrienol: A Technical Guide to Natural Sources and Advanced Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tocotrienol, a member of the vitamin E family, has garnered significant scientific interest due to its potent neuroprotective, anti-cancer, and cholesterol-lowering properties, often exceeding the bioactivity of its more commonly known counterpart, alpha-tocopherol.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction, and an exploration of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of tocotrienol-based therapeutics.
Natural Sources of this compound
This compound is found in varying concentrations across a range of natural sources, with palm oil and rice bran oil being the most commercially significant.[2] Other notable sources include barley, wheat germ, and annatto. The concentration of this compound can vary depending on the specific cultivar, growing conditions, and processing methods.
Quantitative Data on this compound Content
The following table summarizes the this compound content in various natural sources, providing a comparative overview for researchers seeking high-yield starting materials.
| Natural Source | Sample Type | This compound Content (ppm or mg/kg) | Other Tocotrienols Present | Reference(s) |
| Palm Oil | Crude Palm Oil | 154.36 - 308 | γ-tocotrienol, δ-tocotrienol | [3][4] |
| Degummed Palm Oil | 265 | γ-tocotrienol, δ-tocotrienol | [4] | |
| Bleached Palm Oil | 245 | γ-tocotrienol, δ-tocotrienol | [4] | |
| Deodorized Palm Oil | 245 | γ-tocotrienol, δ-tocotrienol | [4] | |
| Palm Fatty Acid Distillate (PFAD) | Varies (byproduct) | γ-tocotrienol, δ-tocotrienol | [5] | |
| Rice Bran Oil | Various Rice Bran Varieties | 20 - 74 | γ-tocotrienol, δ-tocotrienol, β-tocotrienol | [6][7] |
| 'Koshihikari' Rice Bran | Average | γ-tocotrienol, δ-tocotrienol, β-tocotrienol | [8] | |
| T3-Rich Rice Bran Varieties ('Kouchi-Akamai', 'Joushuu', 'Wataribune') | 1350 - 1430 (total T3) | γ-tocotrienol, δ-tocotrienol, β-tocotrienol | [7][8] | |
| Barley | Grain | Not specified | Not specified | [2] |
| Wheat Germ | Grain | Not specified | Not specified | [2] |
| Annatto | Seed Oil | Negligible | Primarily δ- and γ-tocotrienol | [2] |
Advanced Extraction Methodologies
The extraction and purification of this compound from its natural sources are critical steps for research and commercial production. Various methods have been developed, each with its own advantages in terms of efficiency, selectivity, and scalability.
Solvent Extraction with Saponification
This method is commonly employed for the extraction of tocotrienols from crude palm oil and palm fatty acid distillate (PFAD). Saponification converts fatty acids into soaps, allowing for the separation of the unsaponifiable matter, which contains tocotrienols.
Experimental Protocol:
-
Saponification:
-
Extraction:
-
Add hexane to the mixture and continue stirring to extract the unsaponifiable matter, including tocotrienols.
-
Separate the hexane layer containing the tocotrienols from the solid soap phase.
-
-
Purification (Low-Temperature Crystallization):
-
Cool the hexane extract to 5°C for 24 hours to crystallize and precipitate sterols.[5]
-
Filter the mixture to remove the crystallized sterols, yielding a tocotrienol-enriched hexane solution.
-
-
Solvent Removal:
-
Evaporate the hexane under vacuum to obtain a concentrated tocotrienol extract.
-
Workflow for Solvent Extraction with Saponification:
Caption: Workflow of solvent extraction with saponification.
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green and efficient technology for extracting tocotrienols, particularly from rice bran. The solvating power of supercritical CO₂ can be tuned by altering pressure and temperature, allowing for selective extraction.
Experimental Protocol (from Rice Bran):
-
Sample Preparation:
-
Use parboiled rice bran as the starting material.
-
-
Extraction:
-
Fractionation (using two separators in series):
-
Separator 1: Set the temperature and pressure to 25-40°C and 100-150 bar, respectively, to precipitate a fraction of the rice bran oil with a specific tocotrienol concentration.[10][11]
-
Separator 2: Maintain the conditions at 2°C and 25 bar to precipitate a second fraction enriched in different tocols.[10][11]
-
-
Analysis:
-
Analyze the extracts from both separators using High-Performance Liquid Chromatography (HPLC) to quantify the tocotrienol content.
-
Experimental Protocol (from Palm Fatty Acid Distillate with Co-solvent):
-
Extraction Conditions:
-
Co-solvent Addition:
-
Introduce ethanol as a co-solvent at a concentration of 0.075 mL/g of PFAD to enhance the extraction yield.[12]
-
Workflow for Supercritical Fluid Extraction:
Caption: General workflow for supercritical fluid extraction.
Molecular Distillation
Molecular distillation is a high-vacuum, short-path distillation technique suitable for separating heat-sensitive compounds like tocotrienols from less volatile substances in palm fatty acid distillate (PFAD).
Experimental Protocol:
-
First Distillation Stage:
-
Second Distillation Stage:
-
Final Product:
-
The resulting product is a concentrate enriched in tocotrienols.
-
Workflow for Molecular Distillation:
Caption: Workflow of molecular distillation for tocotrienol enrichment.
Key Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of specific cellular signaling pathways, which are distinct from the antioxidant mechanisms of tocopherols.
Neuroprotective Signaling Pathway
In neuronal cells, this compound has been shown to protect against glutamate-induced excitotoxicity and stroke-induced injury by inhibiting the c-Src kinase and 12-lipoxygenase (12-Lox) pathway.[14][15][16]
Signaling Pathway Diagram: Neuroprotection
Caption: Neuroprotective mechanism of this compound.
Anti-Cancer Signaling Pathways
This compound has demonstrated anti-cancer activity by targeting multiple signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. Key targets include Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[17][18][19]
Signaling Pathway Diagram: Anti-Cancer
Caption: Anti-cancer mechanisms of this compound.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to aid in the selection of raw materials. Furthermore, detailed experimental protocols for key extraction methods—solvent extraction with saponification, supercritical fluid extraction, and molecular distillation—have been presented to assist researchers in obtaining purified this compound for further investigation. The elucidation of its mechanisms of action through specific signaling pathways, distinct from its antioxidant properties, opens new avenues for drug development in the fields of neuroprotection and oncology. Further research into optimizing extraction technologies and exploring the full spectrum of its biological activities is warranted to fully harness the potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Supercritical fluid extraction (SFE) of rice bran oil to obtain fractions enriched with tocopherols and tocotrienols [scite.ai]
- 12. CO-SOLVENT SELECTION FOR TOCOTRIENOL EXTRACTION FROM PALM FATTY ACID DISTILLATE USING SUPERCRITICAL CARBON DIOXIDE – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tocotrienolresearch.org [tocotrienolresearch.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Chemical Structure of Alpha-Tocotrienol
This document provides a comprehensive overview of the discovery, chemical characterization, and key biological interactions of this compound (α-T3). It is intended to serve as a technical resource, detailing the scientific journey from the initial identification of the vitamin E family to the elucidation of the specific structure and function of this potent isoform.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader discovery of vitamin E. In 1922, Herbert M. Evans and Katherine S. Bishop at the University of California, Berkeley, identified a fat-soluble dietary factor essential for reproduction in rats, which they named "Vitamin E".[1][2][3] For several decades, research predominantly focused on the tocopherol members of this family, with alpha-tocopherol being isolated in 1936 and its structure identified shortly after.[4]
Tocotrienols, the unsaturated analogues of tocopherols, remained unknown until their discovery was first reported in 1964 by Pennock and Whittle, who isolated them from rubber (Hevea brasiliensis).[3][5] Initially, these compounds were sometimes misidentified as other forms of tocopherol in early literature.[6] It wasn't until the 1980s that the distinct biological activities of tocotrienols, such as their cholesterol-lowering potential, began to attract significant scientific attention, distinguishing them from their more famous tocopherol cousins.[3][4][5]
Chemical Structure and Stereochemistry
This compound is one of eight naturally occurring isomers of vitamin E.[1][7] Like all tocols, its structure consists of a polar chromanol ring and a hydrophobic isoprenoid side chain. The key distinction between tocotrienols and tocopherols lies in this side chain; tocotrienols possess an unsaturated farnesyl tail with three double bonds at the 3', 7', and 11' positions, whereas tocopherols have a saturated phytyl tail.[3][4][8][9]
The "alpha" designation indicates that the chromanol ring is fully methylated at positions 5, 7, and 8, identical to alpha-tocopherol.[10] The presence of the unsaturated side chain allows for more efficient penetration into tissues with saturated fatty layers.[3]
Stereochemistry: Natural this compound has a single chiral center at the C-2 position on the chromanol ring, where the side chain attaches.[11][12] In natural sources, this is exclusively the (2R)-stereoisomer.[12][13] The double bonds in the farnesyl tail are in the trans (E) configuration.[13]
Data Presentation: Chemical Properties
The fundamental chemical identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₄O₂ | [14][15][] |
| Molar Mass | 424.66 g/mol | [15] |
| IUPAC Name | (2R)-2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol | [15] |
| CAS Number | 58864-81-6 | [14][15] |
| Natural Isomer | (2R, 3'E, 7'E) | [14] |
| Appearance | Solid | [14] |
Comparison: α-Tocotrienol vs. α-Tocopherol
| Feature | α-Tocotrienol | α-Tocopherol |
| Side Chain | Unsaturated (Farnesyl) | Saturated (Phytyl) |
| Double Bonds in Tail | 3 | 0 |
| Chiral Centers | 1 (at C-2) | 3 (at C-2, C-4', C-8') |
| Antioxidant Potency | Higher in membrane systems | Lower than α-T3 |
| Bioavailability | Lower | Higher (due to α-TTP) |
Experimental Protocols for Isolation and Structural Elucidation
The characterization of this compound from natural sources, such as palm oil, rice bran oil, and barley, involves a multi-step process of extraction, purification, and analysis.[5][14][17]
References
- 1. Molecular aspects of this compound antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History of Tocotrienols :Discovery of Hidden Vitamin E - Orah Nutrichem Vitamin E Wholesale Supplier from India [orahnutrichem.com]
- 3. Tocotrienol - Wikipedia [en.wikipedia.org]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chriskresser.com [chriskresser.com]
- 7. Tocotrienol research: past into present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. This compound | C29H44O2 | CID 5282347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. α-Tocotrienol - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
The Bioavailability and Metabolism of Alpha-Tocotrienol in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of alpha-tocotrienol bioavailability and metabolism in humans. This compound, a member of the vitamin E family, has garnered significant research interest due to its potential health benefits, which are distinct from the more commonly known alpha-tocopherol. However, its therapeutic efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes key findings from human clinical trials, detailing the pharmacokinetic parameters of this compound, the experimental methodologies used in its study, and the metabolic pathways it undergoes. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Vitamin E comprises a family of eight structurally related compounds: four tocopherols and four tocotrienols (α, β, γ, and δ isoforms). While alpha-tocopherol is the most abundant form of vitamin E in the body, tocotrienols, and specifically this compound, exhibit unique biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] A critical factor influencing the physiological impact of this compound is its bioavailability, which has been a subject of extensive research. This guide aims to provide an in-depth analysis of the factors governing the bioavailability and metabolic fate of this compound in humans.
Bioavailability of this compound
The oral bioavailability of this compound is influenced by several factors, including food intake, formulation, and the presence of other vitamin E isomers. Human studies have consistently shown that tocotrienols are absorbed from the small intestine, with absorption being significantly enhanced when co-administered with a fat-rich meal.[1][2]
Pharmacokinetic Parameters
The bioavailability of this compound is characterized by its pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total area under the plasma concentration-time curve (AUC). Several human studies have quantified these parameters, providing valuable insights into its absorption and elimination.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers from a Single Oral Dose Study
| Parameter | Fed State | Fasted State | Reference |
| Cmax (µg/mL) | 2.79 (for α-T3) | Significantly lower than fed state | [3] |
| Tmax (hours) | ~2-4 | No significant difference from fed state | [4][5][6] |
| AUC₀₋∞ (µg·h/mL) | Significantly higher than fasted state | Ratio of fed to fasted AUC for α-T3: 2.24-3.40 | [4] |
| t½ (hours) | 4.4 | No significant difference from fed state | [4][7] |
Note: Values can vary depending on the dosage, formulation, and specific study population.
Table 2: Comparative Peak Plasma Concentrations of Tocotrienol Isomers After Oral Supplementation
| Tocotrienol Isomer | Peak Plasma Concentration (µM) | Time to Peak (hours) | Study Population | Dosage | Reference |
| This compound | 4.74 ± 1.69 | 5 | Healthy Volunteers (n=10) | 526 mg TRF | [8][9] |
| Gamma-Tocotrienol | 2.73 ± 1.27 | 5 | Healthy Volunteers (n=10) | 526 mg TRF | [8][9] |
| Delta-Tocotrienol | 0.53 ± 0.25 | 4 | Healthy Volunteers (n=10) | 526 mg TRF | [8][9] |
TRF: Tocotrienol-Rich Fraction
Factors Influencing Bioavailability
-
Food Effect: The presence of dietary fat is crucial for the efficient absorption of tocotrienols. Studies have demonstrated a two- to three-fold increase in the bioavailability of tocotrienols when administered with a meal compared to a fasted state.[1][4] This is attributed to the enhanced emulsification and micelle formation facilitated by bile salts and pancreatic enzymes.[2][3]
-
Formulation: Self-emulsifying drug delivery systems (SEDDS) have been shown to significantly enhance the absorption of tocotrienols.[3][7] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption.
-
Presence of Alpha-Tocopherol: The co-administration of alpha-tocopherol can influence the bioavailability of tocotrienols. While some studies suggest a competitive interaction for absorption and transport, others indicate that alpha-tocopherol may facilitate the uptake and distribution of tocotrienols into tissues.[10][11][12] The primary mechanism for preferential retention of alpha-tocopherol in the body is the alpha-tocopherol transfer protein (α-TTP) in the liver, which has a lower affinity for tocotrienols.[2][13]
Metabolism of this compound
Once absorbed, this compound undergoes extensive metabolism, primarily in the liver. The metabolic pathway involves the shortening of its phytyl tail through a process of ω-oxidation followed by β-oxidation.
Metabolic Pathway
The metabolism of tocotrienols is initiated by the enzyme cytochrome P450 4F2 (CYP4F2), which hydroxylates the terminal methyl group of the side chain.[2][14] This is followed by successive rounds of β-oxidation, leading to the formation of a series of water-soluble metabolites. The primary end-product of this pathway is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as alpha-carboxyethyl-hydroxychroman (α-CEHC).[15]
Excretion
The primary route of excretion for this compound metabolites is through the urine.[15] Studies have shown that following oral supplementation with alpha-tocotrienyl acetate, there is a significant increase in the urinary excretion of α-CEHC.[15] Typically, only a small percentage (1-2%) of the ingested this compound is recovered as its CEHC metabolite in the urine, suggesting that other metabolic pathways or excretion routes may also be involved.[15]
Experimental Protocols
The investigation of this compound bioavailability and metabolism in humans relies on well-defined clinical study protocols. A typical workflow for such a study is outlined below.
General Experimental Workflow
Key Methodologies
-
Study Design: Most human pharmacokinetic studies on tocotrienols employ a randomized, crossover design.[7] This design allows each subject to serve as their own control, reducing inter-individual variability.
-
Subjects: Studies are typically conducted in healthy adult volunteers to minimize confounding factors related to disease states.[4][9]
-
Dosing: Single oral doses of tocotrienol-rich fractions (TRF) or purified this compound are administered. Dosages can range from 80 mg to over 1000 mg.[6][16]
-
Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to construct a plasma concentration-time profile.[5][17] 24-hour urine collections are used to quantify excreted metabolites.[15]
-
Analytical Methods: The quantification of this compound and its metabolites in plasma and urine is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) or a mass spectrometer (MS).[18][19]
-
HPLC-FLD: This is a common method for the analysis of tocols. An excitation wavelength of around 295 nm and an emission wavelength of approximately 325 nm are typically used for sensitive and specific detection.[18][19]
-
LC-MS: Liquid chromatography-mass spectrometry offers high sensitivity and specificity, allowing for the identification and quantification of various tocotrienol metabolites.[20]
-
Discussion and Future Directions
The research to date has significantly advanced our understanding of this compound's journey through the human body. It is clear that while its absorption is lower than that of alpha-tocopherol, formulation strategies and co-administration with food can substantially improve its bioavailability. The metabolic pathway leading to the formation of CEHCs is well-established, providing a basis for understanding its clearance.
However, several areas warrant further investigation:
-
Tissue Distribution: While plasma pharmacokinetics are well-characterized, more research is needed to understand the distribution of this compound and its metabolites into various tissues and organs in humans.[21]
-
Transporter Involvement: The precise roles of intestinal transporters, such as Niemann-Pick C1-like 1 (NPC1L1), in the absorption of this compound require further elucidation in human studies.[22]
-
Metabolite Activity: The biological activities of the various tocotrienol metabolites are an emerging area of research. Understanding their potential contributions to the overall health effects of tocotrienol supplementation is crucial.[14]
-
Long-term Supplementation: The majority of pharmacokinetic studies have focused on single-dose administration. Long-term supplementation studies are needed to evaluate steady-state concentrations and potential alterations in metabolism over time.
Conclusion
The bioavailability and metabolism of this compound are complex processes influenced by a multitude of factors. While its absorption is more limited compared to alpha-tocopherol, its unique metabolic fate and biological activities underscore its potential as a therapeutic agent. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting key areas for future research to fully unlock the therapeutic potential of this compound.
References
- 1. Biological Properties of Tocotrienols: Evidence in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocotrienol - Wikipedia [en.wikipedia.org]
- 3. Bioavailability of tocotrienols: evidence in human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Postprandial metabolic fate of tocotrienol-rich vitamin E differs significantly from that of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 8. This compound is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-tocopherol improves uptake and distribution of tocotrienol [nutraceuticalbusinessreview.com]
- 11. Alpha-Tocopherol Improves Uptake and Distribution of Tocotrienol [nutritioninsight.com]
- 12. Alpha-Tocopherol Improves Uptake and Distribution of Tocotrienol | ExcelVite - Advancing Palm Nutraceutical Science [excelvite.com]
- 13. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition [courses.lumenlearning.com]
- 14. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose Dependent Elevation of Plasma Tocotrienol Levels and Its Effect on Arterial Compliance, Plasma Total Antioxidant Status, and Lipid Profile in Healthy Humans Supplemented with Tocotrienol Rich Vitamin E [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. [Analysis of primary metabolites of alpha-tocopherol in human urine by liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]
Alpha-Tocotrienol: A Technical Guide to its Role in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous chronic and degenerative diseases. Alpha-tocotrienol, a member of the vitamin E family, has emerged as a potent antioxidant with a multi-faceted role in mitigating oxidative stress. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural compound.
Mechanisms of Action in Oxidative Stress Mitigation
This compound employs a dual strategy to combat oxidative stress: direct radical scavenging and the modulation of endogenous antioxidant defense systems.
2.1 Direct Radical Scavenging: The chromanol ring of this compound enables it to donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage.
2.2 Modulation of the Nrf2-ARE Signaling Pathway: A primary mechanism through which this compound exerts its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1), thereby bolstering the cell's intrinsic antioxidant capacity.
Quantitative Data on the Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of this compound and tocotrienol-rich fractions (TRF) in mitigating oxidative stress.
Table 1: In Vitro Effects of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Line | Treatment | Concentration | Oxidative Stressor | % Reduction in ROS | Reference |
| SH-SY5Y Neuroblastoma | This compound | Not Specified | Endogenous | 15.1% | [1] |
| SH-SY5Y Neuroblastoma | This compound | Not Specified | Hydrogen Peroxide | 10.9% | [1] |
Table 2: In Vivo Effects of Tocotrienol-Rich Fraction (TRF) on Oxidative Stress Markers in Mice
| Age Group | Treatment (30 mg/kg BW) | Change in Malondialdehyde (MDA) Levels | Change in Superoxide Dismutase (SOD) Activity | Change in Glutathione Peroxidase (GPx) Activity | Change in Catalase (CAT) Activity | Reference |
| Middle-Aged (12 months) | TRF | Decreased (p<0.05) | Increased (p<0.05) | Increased (p<0.05) | Increased (p<0.05) | [2] |
| Old (18 months) | TRF | No significant change | Increased (p<0.05) | No significant change | Increased (p<0.05) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on oxidative stress.
4.1 In Vitro Assessment of Reactive Oxygen Species (ROS)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at the desired concentrations. A vehicle control (e.g., ethanol) is also included.
-
Induction of Oxidative Stress (Optional): To study the protective effects, cells can be challenged with an oxidative stressor like hydrogen peroxide (H₂O₂).
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as aminophenyl fluorescein (APF) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence plate reader or flow cytometer. The percentage reduction in ROS is calculated relative to the control or stressor-treated group.[1]
4.2 In Vivo Assessment of Oxidative Stress Markers in Mice
-
Animal Model: C57BL/6 mice are often used as a model for aging studies.
-
Supplementation: Mice are supplemented with a tocotrienol-rich fraction (TRF) diluted in a vehicle like olive oil, typically administered orally at a dosage of 30 mg/kg body weight. A control group receives the vehicle only.
-
Sample Collection: After the supplementation period, blood and tissue samples (e.g., liver, brain) are collected.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in plasma or tissue homogenates using methods such as the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium.
-
Glutathione Peroxidase (GPx): GPx activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.
-
Catalase (CAT): CAT activity is assayed by measuring the rate of H₂O₂ decomposition, often monitored by the decrease in absorbance at 240 nm.[2]
-
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for investigating the effects of this compound.
Caption: this compound Activated Nrf2 Signaling Pathway.
Caption: Experimental Workflows for Assessing this compound's Efficacy.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for mitigating oxidative stress through its potent antioxidant and gene-regulatory activities. The evidence presented in this guide highlights its ability to directly neutralize reactive oxygen species and, perhaps more importantly, to upregulate the body's endogenous antioxidant defenses via the Nrf2 signaling pathway.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human applications for diseases associated with oxidative stress.
-
Bioavailability and Formulation: Research into enhancing the bioavailability of this compound through novel formulation strategies will be crucial for its clinical efficacy.
-
Synergistic Effects: Investigating the synergistic effects of this compound with other antioxidants and therapeutic agents could lead to more effective combination therapies.
-
Long-term Safety: Comprehensive long-term safety and toxicity studies are necessary to establish safe and effective dosing regimens for chronic use.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Alpha-Tocotrienol in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of alpha-tocotrienol in plasma samples using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and reliability for research and clinical applications.
Introduction
This compound, a member of the vitamin E family, has garnered significant research interest due to its potent antioxidant, neuroprotective, and cardioprotective properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, clinical trials, and understanding its physiological roles. This application note details two primary HPLC-based methods for this purpose: a Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD) method and a Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) method.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters of the different HPLC methods for the determination of tocotrienols in human plasma, providing a basis for method selection based on specific research needs.
| Parameter | Method 1: NP-HPLC-FLD[1][2][3] | Method 2: RP-LC-MS/MS[4] | Method 3: RP-LC-PFP[5][6] |
| Analyte | α-, β-, γ-, δ-Tocotrienol | α-Tocotrienol and other Vitamin E constituents | All eight tocopherols and tocotrienols |
| Linearity Range | 0.02 - 20 ppm | 0.01 - 29 µmol/L | Not explicitly stated, but method is linear |
| Limit of Detection (LOD) | Not explicitly stated | 3 - 51 nmoles/L | 27 - 156 pg |
| Limit of Quantification (LOQ) | LLOQ and ULOQ accuracies: 92-109% (intraday), 90-112% (interday) | 8 - 168 nmoles/L | Not explicitly stated |
| Recovery | Not explicitly stated | 53 - 92% | 82 - 122% |
| Precision | Intraday and Interday assays performed with high accuracy | Intraday: 2-17%, Interday: 5-18% | Method is precise |
| Retention Time (α-T3) | Approximately 10.9 minutes | Not explicitly stated | Baseline separation within 15 minutes |
Experimental Protocols
Method 1: Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD)
This method is a robust and widely used technique for the separation and quantification of tocotrienol isomers.
3.1.1. Materials and Reagents
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (Absolute)
-
Sodium Chloride (NaCl)
-
Internal Standard (IS): 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (PMC)
-
This compound standard
-
Human Plasma (collected in K3EDTA tubes)
3.1.2. Sample Preparation (Liquid-Liquid Extraction) [3]
-
Pipette 0.5 mL of human plasma into a glass test tube.
-
Spike with 0.05 mL of 10 ppm internal standard (PMC) solution.
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of 0.9% NaCl solution and vortex vigorously.
-
Add 1 mL of ethanol to precipitate proteins and vortex.
-
Add 5 mL of n-hexane and shake the mixture for 1 hour at 1400 rpm.
-
Centrifuge at 2500 rpm for 15 minutes at 4°C.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the hexane layer to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue with 0.5 mL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
3.1.3. HPLC Conditions [2]
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Luna 5u Silica 100A (250 x 4.60 mm, 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and glacial acetic acid (98.5:1.0:0.5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence Detector
-
Excitation Wavelength: 295 nm
-
Emission Wavelength: 325 nm
-
Run Time: Approximately 30 minutes
Method 2: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
This method offers high sensitivity and selectivity, making it suitable for studies requiring the detection of low concentrations of this compound and its metabolites.
3.2.1. Materials and Reagents
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, with 0.1% formic acid)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS): Deuterated this compound (d6-α-T3)
-
This compound standard
-
Human Plasma (collected in K3EDTA tubes)
3.2.2. Sample Preparation
-
To 100 µL of plasma, add 10 µL of the internal standard solution (d6-α-T3 in ethanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
3.2.3. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start with 85% B, hold for 1 min, increase to 100% B over 8 min, hold for 2 min, then return to initial conditions.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
The following diagrams illustrate the experimental workflows for the described HPLC methods.
Caption: General workflow for HPLC-based quantification of this compound in plasma.
Caption: Comparison of the analytical steps in the NP-HPLC-FLD and RP-LC-MS methods.
References
- 1. [PDF] Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid baseline-separation of all eight tocopherols and tocotrienols by reversed-phase liquid-chromatography with a solid-core pentafluorophenyl column and their sensitive quantification in plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthesizing Alpha-Tocotrienol Derivatives with Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for synthesizing and formulating alpha-tocotrienol (α-T3) derivatives to improve their stability, along with protocols for evaluating their efficacy.
Introduction
This compound, a potent form of Vitamin E, exhibits significant antioxidant and potential therapeutic properties, including neuroprotective and cholesterol-lowering effects.[1][2] However, its inherent instability, particularly its sensitivity to oxidation, heat, and light, limits its application in pharmaceutical and nutraceutical formulations.[3][4] To overcome these limitations, various strategies have been developed to enhance the stability of α-T3. These approaches primarily involve chemical modification, such as esterification, and advanced formulation techniques like nanoemulsions and microencapsulation.
This guide offers detailed protocols for these methods, enabling researchers to produce more stable α-T3 derivatives for further investigation and development.
Section 1: Chemical Modification of this compound
Esterification of the hydroxyl group on the chromanol ring of α-T3 is a common chemical modification strategy to enhance its stability.[5][6] Ester derivatives, such as α-tocotrienyl acetate or succinate, are more resistant to oxidation and can be hydrolyzed back to the active α-T3 form in vivo.[5]
Enzymatic Esterification of this compound
Enzymatic synthesis offers a mild and selective method for producing α-T3 esters, minimizing the formation of unwanted byproducts.[5][7] Lipases are commonly used for this purpose.[5][8]
Experimental Protocol: Enzymatic Synthesis of Alpha-Tocotrienyl Acetate
Materials:
-
This compound (α-T3)
-
Vinyl acetate
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[5][8]
-
Organic solvent (e.g., n-hexane, 2-methyl-2-butanol)[7]
-
Molecular sieves (for anhydrous conditions)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Dissolve α-T3 (1 equivalent) in the chosen organic solvent in a round-bottom flask.
-
Add vinyl acetate (excess, e.g., 3-5 equivalents) to the solution.
-
Add the immobilized lipase (e.g., 10% w/w of substrates) and molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC.[4]
-
Once the reaction is complete, filter off the immobilized enzyme and molecular sieves.
-
Remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.
-
Purify the resulting α-tocotrienyl acetate using column chromatography if necessary.
Workflow for Enzymatic Esterification
Caption: Workflow for enzymatic synthesis of α-tocotrienyl acetate.
Section 2: Formulation Strategies for Enhanced Stability
Advanced formulation techniques can protect α-T3 from degradation by encapsulating it within a protective matrix.
Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[9] They offer a large surface area, which can improve the bioavailability of encapsulated lipophilic compounds like α-T3.[10]
Experimental Protocol: Preparation of this compound Nanoemulsion
Materials:
-
This compound rich oil
-
Co-surfactant/Co-solvent (e.g., propylene glycol, glycerol)[11][12]
-
Corn oil (as the oil phase carrier)[9]
-
Deionized water
Procedure:
-
Oil Phase Preparation: Mix the α-tocotrienol rich oil with the carrier oil (e.g., corn oil) and the oil-soluble surfactant (e.g., Span 80). A typical composition could be 30% w/w α-T3 and 70% w/w corn oil.[9]
-
Aqueous Phase Preparation: Dissolve the water-soluble surfactant (e.g., Tween 80) and co-surfactant (e.g., glycerol) in deionized water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 6000 rpm for 10 minutes) using a high-shear mixer to form a coarse emulsion.[11]
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure (e.g., 5 passes at 20,000 psi).[9]
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Data on Nanoemulsion Formulations
| Formulation Component | Concentration Range | Purpose | Reference |
| Oil Phase (α-T3 + Carrier) | 32% w/v | Active Ingredient & Carrier | [9] |
| Surfactant Mixture | 8% w/v | Emulsifier | [9] |
| Deionized Water | 60% w/v | Continuous Phase | [9] |
| Homogenization Pressure | 500-700 bar | Droplet Size Reduction | [11] |
| Homogenization Cycles | 5-10 passes | Droplet Size Reduction | [9][10] |
Microencapsulation
Microencapsulation involves entrapping α-T3 within a solid matrix, protecting it from environmental factors and converting the oil into a stable powder.[3][13]
Experimental Protocol: Microencapsulation of this compound by Spray Drying
Materials:
-
This compound rich fraction (TRF)
-
Wall materials (e.g., whey protein isolate (WPI), corn syrup solids (CSS), maltodextrin, sodium caseinate)[13][14]
-
Palm olein (as a carrier oil)[13]
-
Deionized water
-
High-shear mixer
-
Spray dryer
Procedure:
-
Aqueous Phase Preparation: Dissolve the wall materials (e.g., a blend of CSS and WPI) in deionized water.[13]
-
Oil Phase Preparation: Disperse the α-T3 rich fraction in the carrier oil (e.g., palm olein).
-
Emulsification: Add the oil phase to the aqueous phase (e.g., oil-to-water ratio of 30:70) and homogenize at high speed (e.g., 3500 rpm for 30 minutes) to form a stable emulsion.[13][14]
-
Spray Drying: Feed the emulsion into a spray dryer with controlled inlet and outlet air temperatures.
-
Collection and Characterization: Collect the resulting powder and characterize it for microencapsulation efficiency, particle size, and morphology.[13]
Data on Microencapsulation of Tocotrienol-Rich-Fraction (TRF)
| Parameter | Value | Reference |
| Wall Materials | Corn Syrup Solids & Whey Protein Isolate | [13] |
| Oil to Water Ratio | 30:70 | [13] |
| Microencapsulation Efficiency | 3.61% to 41.07% | [13] |
| Particle Size (Volume Weighted Mean) | 15.88 µm to 71.62 μm | [13] |
| Predicted Shelf-life (t90) | 11.01 to 14.27 months | [3] |
Section 3: Stability and Antioxidant Activity Assessment
To evaluate the effectiveness of the stabilization strategies, it is crucial to perform stability testing and antioxidant activity assays.
Stability Testing by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of α-T3 and its derivatives over time under various storage conditions (e.g., different temperatures and light exposure).[4][15][16]
Experimental Protocol: HPLC Analysis of this compound Stability
Instrumentation:
Procedure:
-
Sample Preparation: Extract α-T3 or its derivative from the formulation using an appropriate solvent (e.g., hexane or ethanol).[4]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Determine the concentration of the analyte by comparing its peak area to a standard curve.
-
Stability Assessment: Store the synthesized derivatives under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyze samples at specified time points (e.g., 0, 1, 3, 6 months) to determine the degradation rate.
Antioxidant Activity Assays
The antioxidant capacity of the stabilized α-T3 derivatives should be assessed to ensure that the modification or encapsulation process has not compromised their biological activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.[19][20]
-
This compound derivative solution.
-
Methanol (as a blank).
-
96-well microplate reader.
Procedure:
-
Prepare a stock solution of the α-T3 derivative in a suitable solvent.
-
In a 96-well plate, add 100 µL of the sample solution at various concentrations to the wells.
-
Add 100 µL of the DPPH reagent to each well.[19]
-
Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance at 517 nm.[20]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[19]
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.[19]
-
Potassium persulfate solution.[19]
-
This compound derivative solution.
-
96-well microplate reader.
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[19]
-
Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.
-
In a 96-well plate, add 100 µL of the sample solution at various concentrations to the wells.
-
Add 100 µL of the diluted ABTS radical solution to each well.[19]
-
Incubate at room temperature for 6 minutes.[19]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Section 4: Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways, often independent of its antioxidant activity.[1][21] Understanding these pathways is crucial for drug development.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
This compound has been shown to provide neuroprotection by inhibiting c-Src kinase and 12-lipoxygenase.[21][22] In the context of cardiovascular health, it down-regulates HMG-CoA reductase, a key enzyme in cholesterol synthesis, and inhibits the oxidation of LDL.[1][2]
Conclusion
The synthesis of this compound derivatives through esterification and their formulation into nanoemulsions or microcapsules are effective strategies to enhance stability. The protocols provided herein offer a foundation for researchers to produce and evaluate these stabilized forms of α-T3. By improving its stability, the full therapeutic potential of this promising natural compound can be more readily explored in various research and development applications.
References
- 1. Molecular aspects of this compound antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules: Compendium of Knowledge, Future Perspectives and Recommendations for Chromatographic Techniques, Tools, and Approaches Used for Tocochromanol Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis of both enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production of Nanoemulsions from Palm-Based Tocotrienol Rich Fraction by Microfluidization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 14. eprints.utm.my [eprints.utm.my]
- 15. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the potent neuroprotective properties of the natural vitamin E this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Alpha-Tocotrienol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of alpha-tocotrienol on various cancer cell lines. The information is intended for use by researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound, a member of the vitamin E family, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Unlike alpha-tocopherol, another vitamin E isomer, tocotrienols have shown significant anti-cancer activity.[1][2] The cytotoxic effects of this compound are concentration- and time-dependent.[3] This document outlines protocols for determining the cytotoxicity of this compound and elucidating its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 24 | >100 | [3] |
| 48 | 86.3 | [3] | ||
| 72 | 68.5 | [3] | ||
| U87MG | Glioblastoma | 24 | 45.2 | [3] |
| 48 | 28.6 | [3] | ||
| 72 | 22.1 | [3] | ||
| MDA-MB-231 | Breast Cancer | 24 | ~15 µg/mL | [1][4] |
| MCF-7 | Breast Cancer | 24 | ~18 µg/mL | [1][4] |
*Note: Original data presented in µg/mL has been approximated. Conversion to µM requires the molecular weight of this compound (~410.6 g/mol ).
Experimental Protocols
Protocol 1: Cell Viability Assessment using Neutral Red Uptake Assay
This protocol is adapted from established methods to determine cell viability following treatment with this compound.[3]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, U87MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours.[3] Include a vehicle control (solvent only) and a positive control (e.g., vinblastine).[3]
-
Neutral Red Staining: After the incubation period, remove the treatment medium and add Neutral Red solution to each well. Incubate for a specified time to allow for dye uptake by viable cells.
-
Destaining: Remove the Neutral Red solution, wash the cells, and add the destain solution to each well to solubilize the incorporated dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Determination of DNA Damage by Comet Assay
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.[3]
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 72 hours).[3]
-
Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions for single-strand breaks or neutral conditions for double-strand breaks.[3]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope. The tail of the comet represents damaged DNA.
-
Image Analysis: Analyze the comet images to quantify the extent of DNA damage.
Protocol 3: Caspase-8 Activity Determination
This protocol measures the activity of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[3]
Materials:
-
60 mm petri dishes
-
Caspase-8 colorimetric or fluorometric assay kit
-
Caspase-8 inhibitor (z-IETD-fmk)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells/mL in petri dishes and treat with this compound at various concentrations. A kinetic study can determine the optimal treatment time, which may be as short as 1 hour.[3]
-
Inhibitor Pre-incubation (Optional): To confirm the involvement of caspase-8, pre-incubate a set of cells with a caspase-8 inhibitor (e.g., 10 µM and 30 µM of z-IETD-fmk) for 30 minutes before adding this compound.[3]
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Assay: Perform the caspase-8 activity assay according to the manufacturer's instructions. This typically involves adding a caspase-8 specific substrate that produces a colorimetric or fluorescent signal upon cleavage.
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Quantify the caspase-8 activity relative to untreated controls.
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological mechanisms of this compound, the following diagrams are provided.
References
- 1. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP-ribose) polymerase cleavage and inhibiting nuclear factor kappa-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Alpha-Tocotrienol's Impact on Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant effects of alpha-tocotrienol, a member of the vitamin E family, on lipid peroxidation. The provided methodologies are essential for researchers in drug development and nutritional science investigating the therapeutic potential of tocotrienols in mitigating oxidative stress-related pathologies.
Introduction
This compound, a natural analogue of vitamin E, has garnered significant interest for its potent antioxidant properties, which in some studies surpass those of the more commonly known alpha-tocopherol.[1] Its unique unsaturated side chain is believed to facilitate more efficient incorporation into cellular membranes, enhancing its protective effects against lipid peroxidation.[2] Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to cellular damage and contributing to the pathogenesis of various chronic diseases.
This document outlines standardized protocols for quantifying the impact of this compound on key markers of lipid peroxidation, namely malondialdehyde (MDA) and lipid hydroperoxides.
Data Presentation
The following tables summarize quantitative data from various studies on the effect of this compound and tocotrienol-rich fractions (TRF) on lipid peroxidation markers.
Table 1: Effect of this compound and Tocotrienol-Rich Fraction (TRF) on Malondialdehyde (MDA) Levels
| Treatment | Model System | Concentration/Dose | MDA Reduction | Reference |
| Tocotrienol-Rich Fraction (TRF) | Glutamate-injured astrocytes | 100 ng/mL | 65.8% | [3] |
| Tocotrienol-Rich Fraction (TRF) | Glutamate-injured astrocytes | 200 ng/mL | 68.0% | [3] |
| Tocotrienol-Rich Fraction (TRF) | Glutamate-injured astrocytes | 300 ng/mL | 82.1% | [3] |
| Alpha-Tocopherol | Glutamate-injured astrocytes | 100 ng/mL | 45.0% | [3] |
| Alpha-Tocopherol | Glutamate-injured astrocytes | 200 ng/mL | 72.3% | [3] |
| Alpha-Tocopherol | Glutamate-injured astrocytes | 300 ng/mL | 79.1% | [3] |
| Tocotrienol-Rich Fraction (TRF) | Streptozotocin-induced diabetic rats (pancreas homogenate) | Not Specified | Significant reduction compared to diabetic control | [4] |
| d-α-tocopherol | High-fat diet-fed mice (serum) | Not Specified | 28.2% | [5] |
| d-α-tocopherol | High-fat diet-fed mice (liver) | Not Specified | 17.4% | [5] |
Table 2: Composition of a Representative Tocotrienol-Rich Fraction (TRF)
| Component | Concentration (mg/g) |
| α-tocopherol | 149.2 |
| α-tocotrienol | 164.7 |
| β-tocotrienol | 48.6 |
| γ-tocotrienol | 213.2 |
| δ-tocotrienol | 171.9 |
Source:[6]
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This protocol measures MDA, a major secondary product of lipid peroxidation. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.
Materials:
-
Samples (plasma, tissue homogenate, cell lysate)
-
10% Trichloroacetic acid (TCA)
-
0.67% (w/v) Thiobarbituric acid (TBA) solution
-
Malondialdehyde bis(dimethyl acetal) for standard curve
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer (for tissue and cell preparation)
-
Protease inhibitors
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Sample Preparation:
-
Plasma: Collect blood with an anticoagulant. Centrifuge at 700-1,000 x g for 10 minutes at 4°C. Collect the plasma (upper layer).[7]
-
Tissue Homogenates: Weigh approximately 20-25 mg of tissue and homogenize or sonicate on ice in 200-250 µL of RIPA buffer containing protease inhibitors.[8][9] Centrifuge at 1,600 x g for 10 minutes at 4°C and collect the supernatant.[8]
-
Cell Lysates: Collect cells and sonicate on ice in an appropriate buffer.
Protocol:
-
Pipette 100 µL of the sample or standard into a microcentrifuge tube.[9]
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.[9]
-
Incubate on ice for 15 minutes.[9]
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.[9]
-
Transfer 200 µL of the supernatant to a new tube.[9]
-
Add 200 µL of 0.67% TBA solution.[9]
-
Cool the tubes on ice for 10 minutes to stop the reaction.[10]
-
Centrifuge at 3,000 rpm for 10 minutes.[10]
-
Measure the absorbance of the supernatant at 532 nm.[11]
-
Calculate the MDA concentration using a standard curve prepared with malondialdehyde bis(dimethyl acetal).
Lipid Hydroperoxide (LPO) Assay
This assay directly measures lipid hydroperoxides, the primary products of lipid peroxidation, through their reaction with ferrous ions.
Materials:
-
Samples (plasma, tissue homogenate, cell lysate)
-
Deoxygenated Chloroform
-
Deoxygenated Methanol
-
Extract R saturated methanol
-
Chromogen solution (e.g., containing thiocyanate)
-
Lipid Hydroperoxide Standard (e.g., cumene hydroperoxide or a specific lipid hydroperoxide)
-
Glass test tubes
-
Spectrophotometer
Sample Preparation (Lipid Extraction):
-
Aliquot a known volume of the sample (e.g., 500 µL of plasma) into a glass test tube.[12]
-
Add an equal volume of Extract R saturated methanol and vortex.[12]
-
Add 2 volumes of cold deoxygenated chloroform and vortex thoroughly.[12]
-
Centrifuge at 1,500 x g for 5 minutes at 0°C.[12]
-
Carefully collect the bottom chloroform layer containing the lipids.[12]
Protocol:
-
Add 500 µL of the chloroform extract to a new glass test tube.[13]
-
Add 450 µL of a deoxygenated chloroform-methanol mixture.[13]
-
Add 50 µL of the Chromogen solution and vortex.[13]
-
Incubate at room temperature for 5 minutes.[13]
-
Measure the absorbance at 500 nm.[13]
-
Calculate the lipid hydroperoxide concentration using a standard curve.
Visualizations
The following diagrams illustrate the experimental workflow for measuring lipid peroxidation and the antioxidant mechanism of this compound.
Caption: Experimental workflow for assessing the impact of this compound on lipid peroxidation.
Caption: Antioxidant recycling mechanism of this compound in inhibiting lipid peroxidation.
References
- 1. scispace.com [scispace.com]
- 2. Effects of tocotrienols supplementation on markers of inflammation and oxidative stress: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of d-α-tocopherol supplements on lipid metabolism in a high-fat diet-fed animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice | Clinics [elsevier.es]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. himedialabs.com [himedialabs.com]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. abcam.cn [abcam.cn]
Alpha-Tocotrienol: A Promising Therapeutic Agent in Preclinical Research
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Alpha-tocotrienol, a member of the vitamin E family, has emerged as a potent therapeutic agent in a variety of preclinical studies. Possessing a unique molecular structure, it exhibits superior antioxidant and anti-inflammatory properties compared to the more commonly known alpha-tocopherol. These characteristics, along with its ability to modulate key cellular signaling pathways, have positioned this compound as a promising candidate for the development of novel treatments for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This document provides detailed application notes and experimental protocols based on findings from preclinical research to guide scientists and drug development professionals in harnessing the therapeutic potential of this compound.
Therapeutic Applications and Mechanisms of Action
Preclinical evidence robustly supports the therapeutic efficacy of this compound in three primary areas: neuroprotection, oncology, and anti-inflammatory responses.
Neuroprotection: this compound has demonstrated significant neuroprotective effects in models of stroke and neurodegenerative diseases.[1][2] A key mechanism involves the inhibition of c-Src kinase and 12-lipoxygenase (12-Lox), key mediators of glutamate-induced neuronal cell death.[2][3] By suppressing these pathways, this compound protects neurons from excitotoxicity, a common feature of ischemic brain injury. Furthermore, it has been shown to reduce the volume of stroke-induced lesions in animal models.[2]
Oncology: In the context of cancer, this compound exhibits potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[4][5] It has been shown to modulate critical signaling pathways, including the Raf/MEK/ERK and NF-κB pathways, which are often dysregulated in cancer.[4][5] The induction of apoptosis by this compound is a key mechanism underlying its anti-cancer effects.
Anti-inflammatory Effects: this compound exerts potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5] By dampening inflammatory responses, this compound holds promise for the treatment of chronic inflammatory diseases.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the therapeutic effects of this compound.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Treatment | Key Finding | Reference |
| Glutamate-challenged HT4 neuronal cells | Nanomolar concentrations of this compound | Complete prevention of glutamate-induced cell death | [3] |
| Spontaneously hypertensive rats (stroke model) | Oral supplementation with this compound | Significant reduction in stroke-induced injury volume | [3][6] |
| 12-Lox-deficient mice (stroke model) | Ischemic challenge | Increased resistance to stroke-induced brain injury | [6] |
| Hydrogen peroxide-induced oxidative stress in N1E-115 cells | 5 and 10 µM this compound | Significant decrease in tau hyperphosphorylation | [4] |
Table 2: Anti-Cancer Effects of this compound
| Cancer Cell Line | Treatment | Key Finding | Reference |
| Human lung adenocarcinoma (A549) | This compound | Concentration- and time-dependent inhibition of cell growth | [7] |
| Human glioblastoma (U87MG) | This compound | Induction of apoptosis | [7] |
| Human breast cancer (MDA-MB-231, MCF-7) | Tocotrienols | Potent anti-proliferative effects and induction of apoptosis | [8] |
| Human ovarian cancer (IGROV-1, SKOV-3) | δ-tocotrienol | Induction of G1 phase cell cycle arrest and apoptosis | [9] |
| Human prostate cancer (DU145, PC3) | δ-tocotrienol | Cytotoxic and pro-apoptotic activity with IC50 values of 29.1 µM and 32.2 µM, respectively. | [10] |
Table 3: Anti-inflammatory Effects of this compound
| Experimental Model | Treatment | Key Finding | Reference |
| RAW 264.7 macrophages | δ-tocotrienol (20 μM) | Strongest inhibitory effect on TNF-α-stimulated NF-κB activation among vitamin E forms | [11] |
| Human monocytic cells | Tocotrienol-rich fraction | Suppression of the expression of inflammatory mediators | |
| Various in vitro and in vivo models | Tocotrienols | Inhibition of NF-κB signaling pathway | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Culture
Objective: To assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT4 or N1E-115).
Materials:
-
Neuronal cell line (HT4 or N1E-115)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in ethanol)
-
Glutamate solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
35 mm cell culture dishes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in 35 mm dishes at a density of 4 x 10^4 cells/dish and culture for 24 hours.[4]
-
Differentiation (for N1E-115 cells): To induce neurite outgrowth, replace the medium with a serum-free medium containing 1% DMSO and incubate for 48 hours.[4]
-
Treatment:
-
Prepare working solutions of this compound in culture medium at desired concentrations (e.g., nanomolar to low micromolar range).
-
Pre-treat the cells with this compound solutions for a specified time (e.g., 1 hour).
-
-
Induction of Excitotoxicity:
-
Add glutamate to the culture medium to a final concentration known to induce cell death (e.g., 5 mM).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.
-
Measure absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release, comparing treated groups to control groups (untreated and glutamate-only).
Protocol 2: In Vivo Stroke Model in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the neuroprotective efficacy of this compound in a preclinical model of stroke.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., olive oil)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Anesthesia
-
Brain slicing equipment
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
-
Image analysis software
Procedure:
-
Animal Acclimatization: Acclimate SHR for at least one week under standard laboratory conditions.
-
Supplementation:
-
Divide the rats into a control group and a treatment group.
-
Administer this compound (e.g., 50 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a period of 10-13 weeks.[6]
-
-
Induction of Stroke (MCAO):
-
Anesthetize the rats.
-
Perform MCAO surgery to induce focal cerebral ischemia.
-
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for recovery from anesthesia.
-
Assessment of Infarct Volume:
-
At 24 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the brain slices with TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
-
Data Analysis: Use image analysis software to quantify the infarct volume and express it as a percentage of the total brain volume. Compare the infarct volumes between the this compound-treated and control groups.
Protocol 3: Cancer Cell Viability and Apoptosis Assay
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549, U87MG, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
96-well plates and standard cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates for the MTT assay and in larger plates for the apoptosis assay.
-
Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Assay (Cell Viability):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest the cells (including floating cells).
-
Wash the cells with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (early and late apoptosis).
-
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound-treated groups to the control group.
Visualizing Cellular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in this document.
Caption: this compound's neuroprotective mechanism.
Caption: this compound's anti-cancer mechanism.
Caption: Workflow for in vivo stroke evaluation.
Conclusion
The preclinical data strongly suggest that this compound is a multifaceted therapeutic agent with significant potential in neuroprotection, oncology, and the management of inflammatory diseases. Its ability to modulate specific signaling pathways provides a solid foundation for its further development. The application notes and protocols provided herein are intended to facilitate further research into the therapeutic applications of this compound and to aid in its translation from preclinical models to clinical settings. Further investigation is warranted to fully elucidate its mechanisms of action and to establish its safety and efficacy in human populations.
References
- 1. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tocotrienolresearch.org [tocotrienolresearch.org]
- 3. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. δ‐Tocotrienol sensitizes and re‐sensitizes ovarian cancer cells to cisplatin via induction of G1 phase cell cycle arrest and ROS/MAPK‐mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming α-Tocotrienol Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of α-tocotrienol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my α-tocotrienol solution unstable in an aqueous buffer?
A1: α-tocotrienol is a lipophilic compound with poor water solubility.[1][2] This inherent hydrophobicity leads to phase separation and precipitation in aqueous environments. Furthermore, tocotrienols are more susceptible to oxidation and degradation than tocopherols, especially when exposed to light, heat, and oxygen.[3][4] The unsaturated side chain of tocotrienols, while contributing to their potent biological activities, also makes them prone to oxidative degradation.[5]
Q2: What are the common signs of α-tocotrienol degradation in my formulation?
A2: Visual indicators of instability include creaming (an upward movement of the dispersed phase), coalescence (the merging of droplets), and phase separation.[6] Chemical degradation can be identified by a change in color or the appearance of a rancid odor. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of α-tocotrienol over time and to detect the formation of degradation products like α-tocotrienolquinone (α-T3Q) and its derivatives.[7][8]
Q3: What are the primary strategies to improve the stability of α-tocotrienol in aqueous solutions?
A3: The most effective strategies involve encapsulating α-tocotrienol within a protective carrier system. These include:
-
Nanoemulsions: Dispersing α-tocotrienol in an oil phase, which is then emulsified in an aqueous phase with the help of surfactants to create fine, stable droplets.[9][10]
-
Pickering Emulsions: Utilizing solid particles, such as calcium carbonate, to stabilize the oil-in-water emulsion, offering high stability.[3][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[1][2]
-
Liposomes: Encapsulating α-tocotrienol within phospholipid vesicles.
-
Cyclodextrin Complexation: Forming inclusion complexes where the hydrophobic α-tocotrienol molecule is encapsulated within the cavity of a cyclodextrin molecule, thereby increasing its solubility and stability in water.[12][13]
Q4: How does encapsulation protect α-tocotrienol from degradation?
A4: Encapsulation creates a physical barrier that shields the α-tocotrienol from pro-oxidant factors in the aqueous environment, such as oxygen and metal ions.[4] By partitioning the lipophilic α-tocotrienol within the core of a carrier, its interaction with the aqueous phase is minimized, preventing hydrolysis and oxidation.[3]
Troubleshooting Guides
Issue 1: Poor Solubility and Phase Separation
Symptoms:
-
Visible oil droplets or a separate oil layer in the aqueous solution.
-
Precipitation of α-tocotrienol at the bottom of the container.
Possible Causes:
-
Insufficient surfactant concentration or an inappropriate hydrophilic-lipophilic balance (HLB) of the surfactant.
-
Inadequate energy input during homogenization for nanoemulsion formation.
-
The concentration of α-tocotrienol exceeds the loading capacity of the delivery system.
Troubleshooting Steps:
-
Optimize Surfactant System:
-
Increase the surfactant-to-oil ratio.
-
Experiment with different surfactants or a combination of surfactants to achieve the optimal HLB for your oil phase.
-
-
Enhance Homogenization:
-
Adjust Formulation Concentration:
-
Reduce the concentration of α-tocotrienol in the formulation.
-
Increase the proportion of the oil phase to better solubilize the α-tocotrienol.
-
Issue 2: Formulation Instability (Creaming, Coalescence, Ostwald Ripening)
Symptoms:
-
Formation of a cream layer at the top of the emulsion.
-
Increase in droplet size over time, leading to phase separation.
-
Noticeable changes in the physical appearance of the solution during storage.[6]
Possible Causes:
-
Sub-optimal droplet size and size distribution.
-
Insufficient electrostatic or steric stabilization.
-
Storage at inappropriate temperatures.
Troubleshooting Steps:
-
Reduce Droplet Size:
-
Refine the homogenization process to achieve a smaller and more uniform droplet size, which can improve kinetic stability. Nanoemulsions with droplet sizes below 200 nm generally exhibit better stability.[9]
-
-
Improve Stabilization:
-
Control Storage Conditions:
Data Presentation
Table 1: Comparison of α-Tocotrienol Nanoemulsion Formulation Parameters and Stability
| Formulation Strategy | Oil Phase | Surfactant(s) | Homogenization Method | Droplet Size (nm) | Encapsulation Efficiency (%) | Stability | Reference(s) |
| Ultrasonic Treatment | Tocotrienol + OSA | Amphiphilic starch nanoparticles | Ultrasonication (300 W) | 100 - 200 | High | Stable for 21 days at 4°C | [9] |
| Microfluidization | Tocotrienol Rich Fraction (TRF) | Tween series / Brij 35:Span 80 | Microfluidizer (25,000 psi, 10 cycles) | < 100 | - | Stable with PDI < 0.2 | [10] |
| Pickering Emulsion | TRF | Calcium Carbonate | High-speed homogenization (5000 rpm, 15 min) | 18,830 | 92.59 - 99.16 | High resistance to centrifugation | [3][11] |
| Spontaneous Emulsification | Tocotrienol | Not specified | Stirring (800 rpm, 30 min) | ~190 | - | Stable for 30 days at ambient temperature | [15][16] |
Experimental Protocols
Protocol 1: Preparation of α-Tocotrienol Nanoemulsion by High-Pressure Homogenization
Materials:
-
α-Tocotrienol
-
Carrier oil (e.g., corn oil)[6]
-
Surfactant mixture (e.g., 1:1 ratio of Span-80 and Tween-80)[6]
-
Deionized water
Procedure:
-
Prepare the Oil Phase: Dissolve the desired amount of α-tocotrienol in the carrier oil. A typical composition could be 30% w/w α-tocotrienol and 70% w/w corn oil.[6]
-
Prepare the Aqueous Phase: Prepare the deionized water.
-
Pre-emulsification: Add the surfactant mixture to the oil phase. A common ratio is 32% w/v oil phase and 8% w/v surfactant mixture in the final emulsion.[6] Gradually add the aqueous phase (60% w/v) to the oil/surfactant mixture while stirring at high speed with a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., EmulsiFlex-B3).[6] Operate the homogenizer at a pressure of approximately 20,000 psi for 5 passes to obtain a nanoemulsion with a small and uniform droplet size.[6]
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument. The α-tocotrienol content and encapsulation efficiency can be determined by HPLC.
Protocol 2: Quantification of α-Tocotrienol by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.[8]
Chromatographic Conditions:
-
Column: Normal-phase silica column (e.g., Luna 5μ Silica).[17]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 94:6 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of α-tocotrienol standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 30-90 µg/mL).[19]
-
Sample Preparation:
-
For nanoemulsions, disrupt the formulation by adding a suitable solvent like ethanol to release the encapsulated α-tocotrienol.
-
Extract the α-tocotrienol using a solvent like hexane.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the concentration of α-tocotrienol in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Factors contributing to α-tocotrienol instability.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 5. Tocotrienol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of α-tocotrienol oxidation products and eight tocochromanols by HPLC with DAD and fluorescence detection and identification of unknown peaks by DAD, PBI-EIMS, FTIR, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Enhancing the stability of tocotrienol nanoemulsion developed using ultrasonic treatment with amphiphilic starch nanoparticles serving as the matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Complexes of Fat-Soluble Vitamins with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of cyclodextrin complexation on the photodegradation and antioxidant activity of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.lsu.edu [repository.lsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Factors Affecting Stability of Particle Size in Tocotrienol Emulsion Prepared by Spontaneous Emulsification | Scientific.Net [scientific.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
troubleshooting alpha-tocotrienol detection in complex biological samples
Welcome to the technical support center for alpha-tocotrienol detection in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Problem 1: Low or No Signal/Peak Detected for this compound
Possible Causes and Solutions:
-
Insufficient Sensitivity of the Detector: UV detection may not be sensitive enough for biological samples where this compound concentrations are low.[1]
-
Degradation of this compound: Tocotrienols are prone to oxidation, especially when exposed to light and high temperatures.[1][4]
-
Inefficient Extraction: The extraction method may not be effectively releasing this compound from the sample matrix.[1]
-
Recommendation: For hard tissues, consider alkaline hydrolysis (saponification) to improve extractability.[1][3] For other samples, optimize the extraction solvent. Common solvents include hexane, ethanol, methanol, and mixtures thereof.[1] Pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are modern alternatives that can offer better efficiency and reduced solvent consumption.[1]
-
-
Low Concentration in the Sample: The concentration of this compound in your specific biological sample might be below the detection limit of your method.[7]
-
Recommendation: Increase the amount of starting material if possible. Alternatively, incorporate a sample concentration step, such as solid-phase extraction (SPE), into your workflow.[1]
-
Problem 2: Poor Peak Resolution or Co-elution with Other Compounds
Possible Causes and Solutions:
-
Inadequate Chromatographic Separation: The HPLC column and mobile phase may not be optimal for separating this compound from other isomers (e.g., beta- and gamma-tocotrienol) or interfering compounds.[8][9]
-
Recommendation: For better separation of tocotrienol isomers, consider using a normal-phase (NP) HPLC column (e.g., silica, diol, or amino propyl bonded silica) instead of a reversed-phase (RP) C18 column.[1][9] A pentafluorophenyl (PFP) column has also been shown to provide excellent baseline separation of all eight vitamin E congeners.[10] Adjusting the mobile phase composition can also improve resolution.[1]
-
-
Matrix Interference: Components of the biological matrix can co-elute with this compound, especially in complex samples like plasma or tissue homogenates.[2][11]
Problem 3: High Variability in Quantitative Results
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results.
-
Recommendation: Standardize the entire sample preparation workflow. Ensure consistent timing, temperatures, and volumes. The use of an internal standard added at the beginning of the sample preparation process can help to correct for variations.[2]
-
-
Lack of a Suitable Internal Standard: Quantifying without an internal standard can lead to inaccuracies due to variations in injection volume and matrix effects.[1]
-
Non-linearity of the Detector Response: The concentration of this compound in your samples may fall outside the linear range of your detector.[1]
-
Recommendation: Perform a thorough validation of your analytical method, including determining the linear range of your calibration curve.[1] Dilute samples if their concentrations are above the upper limit of quantification.
-
Frequently Asked Questions (FAQs)
Q1: Which detection method is best for this compound in biological samples?
For most biological samples, Fluorescence Detection (FLD) is preferred over UV detection due to its higher sensitivity and selectivity.[1] For highly complex samples or when definitive identification is required, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) are the most powerful techniques.[1][2][11]
Q2: How can I prevent the degradation of this compound during sample storage and preparation?
To prevent oxidative degradation, samples should be protected from light and stored at low temperatures (-20°C for short-term and -80°C for long-term storage).[4][5] During sample preparation, work quickly, keep samples on ice, and consider adding antioxidants like ascorbic acid to your extraction solvents.[6]
Q3: What type of HPLC column should I use for this compound analysis?
Both normal-phase (NP) and reversed-phase (RP) HPLC can be used.[1] While RP-HPLC with a C18 column is common, it may not fully resolve β- and γ-isomers.[8] NP-HPLC on a silica, diol, or amino-bonded column often provides better separation of isomers.[1][9] For baseline separation of all eight vitamin E isomers, a pentafluorophenyl (PFP) solid-core column is a highly effective option.[10]
Q4: Pure this compound standards are not available. How can I quantify my results?
This is a known challenge.[1] One common practice is to use alpha-tocopherol for quantification, as tocotrienols exhibit similar fluorescent responses. However, this may lead to an overestimation of the concentration.[1][13] Another approach is to use extracts from sources known to be rich in tocotrienols, such as palm oil, for qualitative identification.[1]
Q5: What are matrix effects in LC-MS/MS analysis and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and affecting the accuracy of quantification.[2][11] The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[12]
Quantitative Data Summary
The following tables summarize typical performance data for this compound detection methods.
Table 1: HPLC-FLD Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.1 - 5 µg/mL | Varies | [1] |
| Linearity Range | 1 - 100 ppm | Human Plasma | [13] |
| Limit of Detection (LOD) | 0.0255 - 0.1948 ppm | Human Plasma | [13] |
| Recovery | >90% | Tissues | [14] |
| Inter-day Precision (%RSD) | < 10.73% | Human Plasma | [9] |
| Intra-day Precision (%RSD) | < 10.29% | Human Plasma | [9] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 10 - 1000 ng/mL | Rat Plasma | [2] |
| Limit of Detection (LOD) | ~2.0 - 3.2 ng/mL | Varies | [11] |
| Recovery | ~44.7% | Rat Plasma | [2] |
| Inter-day Accuracy (%RE) | 2.16 - 9.66% | Rat Plasma | [2] |
| Intra-day Accuracy (%RE) | 1.79 - 9.17% | Rat Plasma | [2] |
| Inter-day Precision (%CV) | 2.37 - 10.08% | Rat Plasma | [2] |
| Intra-day Precision (%CV) | 1.94 - 9.25% | Rat Plasma | [2] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
-
To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard.
-
Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of hexane and vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 3-5) with another 1 mL of hexane and combine the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
Protocol 2: HPLC-FLD Analysis of this compound
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and an alcohol like isopropanol (e.g., 99.5:0.5 v/v). The exact ratio may need optimization.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation at 295 nm, Emission at 325 nm.[13]
-
Run Time: Approximately 20-30 minutes, sufficient to elute all isomers of interest.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. aocs.org [aocs.org]
- 2. Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alpha-Tocotrienol Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing alpha-tocotrienol in in vivo experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of key quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The optimal dose of this compound is highly dependent on the animal model and the pathological condition being studied. For neuroprotection studies in rodents, doses around 50 mg/kg body weight administered orally have been shown to be effective.[1][2] In cancer models, doses can be significantly higher, with some studies using up to 200 mg/kg twice daily.[3] For cardioprotective effects, the required dosage can be much lower, ranging from 0.02 to 5 mg/kg/day.[4] It is crucial to conduct a literature review for your specific model and consider a dose-response study to determine the optimal concentration.
Q2: What is the best route of administration for this compound in animal studies?
A2: Oral administration (e.g., via gavage) is the most common and effective route for chronic supplementation studies.[5][6] this compound has the highest oral bioavailability among the tocotrienol isomers, at approximately 27.7% in rats.[7] Intravenous (IV) administration can be used to achieve rapid and high plasma concentrations, which may be suitable for acute treatment models.[8][9] Intramuscular (IM) and intraperitoneal (IP) injections should be avoided as they result in negligible absorption.[5][6][7]
Q3: How can I improve the oral bioavailability of this compound?
A3: The bioavailability of this compound, a lipophilic compound, can be significantly enhanced. Administering it with a high-fat meal can more than double its absorption.[10][11] Additionally, using a self-emulsifying drug delivery system (SEDDS) is a proven technique to improve solubility and passive permeability, leading to better oral bioavailability.[6][12][13]
Q4: How should I prepare an this compound solution for oral gavage?
A4: this compound is typically dissolved in a carrier oil. Vitamin E-stripped corn oil is a common vehicle used in studies to avoid confounding effects from other vitamin E isomers.[1][2] Create a stock solution at a known concentration (e.g., 60 mg/mL) to ensure accurate and consistent dosing.[1] For SEDDS formulations, this compound is mixed with a combination of oils and surfactants.[12]
Q5: What are the expected pharmacokinetic parameters for this compound?
A5: In humans, following oral administration, the peak plasma concentration (Tmax) for this compound is typically reached between 2 and 4 hours.[9][11] The apparent elimination half-life is relatively short, estimated to be around 4.4 hours.[14] This is significantly shorter than that of alpha-tocopherol, which has a half-life of 48 to 72 hours.[10] Due to its short half-life, twice-daily dosing may be necessary to maintain bioactive levels for certain experimental designs.[15]
Q6: Is this compound toxic at high doses?
A6: Toxicological studies have shown that tocotrienols are generally safe, even at very high dosages.[16] In rats, the No-Observed-Adverse-Effect Level (NOAEL) has been reported as 120 mg/kg body weight/day for males and 130 mg/kg for females.[16] Another study showed no adverse effects in rats fed with 2500 mg/kg/day.[16] Human clinical trials have used daily dosages of up to 400mg for up to two years with no reports of adverse events.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent plasma levels of α-tocotrienol | 1. Poor oral absorption. 2. Incorrect administration route. 3. Rapid metabolism and clearance. | 1. Administer with a high-fat meal or formulate in a SEDDS.[6][10] 2. Use oral gavage or IV injection; avoid IP or IM routes.[5][7] 3. Consider a twice-daily dosing regimen to maintain steady-state concentrations.[15] |
| Lack of therapeutic effect | 1. Insufficient dosage. 2. Poor delivery to the target organ. 3. Presence of alpha-tocopherol in the diet or vehicle. | 1. Perform a dose-response study to find the effective dose for your model.[3][4] 2. Confirm tissue distribution. While α-tocotrienol distributes to vital organs like the brain, levels can vary.[17][18] 3. Use a vitamin E-deficient diet and vehicle, as high levels of alpha-tocopherol can impair tocotrienol uptake and function.[15][18] |
| High variability in animal response | 1. Inconsistent dosing technique. 2. Differences in food intake among animals. 3. Genetic variability within the animal strain. | 1. Ensure all technicians are trained on a standardized oral gavage protocol. 2. Administer doses at the same time relative to the feeding cycle. Using a SEDDS can help make absorption independent of dietary fat.[6] 3. Use a well-characterized, genetically homogenous animal strain. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Different Experimental Models
| Research Area | Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |
| Neuroprotection (Stroke) | Mice (C57BL/6) | 50 mg/kg/day for 13 weeks | Oral Gavage | Significantly reduced stroke-induced lesion volume; upregulated MRP1 expression. | [2] |
| Neuroprotection (Stroke) | Rats (SHR) | 50 mg/kg/day for 13 weeks | Oral Gavage | Improved delivery of α-tocotrienol to the brain and offered protection against stroke-induced neurodegeneration. | [1] |
| Neuroprotection (Stroke) | Canines (Mongrel) | 400 mg/day (mixed tocotrienols) for 10 weeks | Oral | Reduced stroke-induced lesion volume by 20-40% compared to control. | [19] |
| Cancer (Pancreatic) | Mice (Xenograft) | 200 mg/kg, twice daily for 34 days | Oral Gavage | Significantly inhibited tumor growth. | [3] |
| Cardioprotection (Ischemia) | Animal Models | 0.02 - 5 mg/kg/day | Oral | Cardioprotective effects observed at substantially lower doses than for neuroprotection. | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Conditions | Reference(s) |
| Oral Bioavailability | Rats | ~27.7% | - | [5][7] |
| Time to Peak Plasma (Tmax) | Humans | 2 - 4 hours | Single oral dose (300-450 mg) with food. | [9][11][20] |
| Elimination Half-life (t1/2) | Humans | ~4.4 hours | Single oral dose (300 mg). | [14] |
| Clearance Rate | Rats | ~0.16 L/kg/h | From intravenous data. | [5][7] |
| Peak Plasma Concentration | Humans | ~3 µM | Oral supplementation. | [17][21] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Rodent Model
This protocol is adapted from methodologies used in neuroprotection studies.[1][2]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) or C57BL/6 mice, 5-6 weeks old.
-
Housing and Diet: House animals under standard conditions (12-h light/dark cycle, controlled temperature). Provide a vitamin E-deficient chow (e.g., TD88163 from Harlan) and water ad libitum to prevent interference from dietary tocopherols.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound (e.g., from Carotech) in a vitamin E-stripped corn oil vehicle.
-
A typical concentration is 50-60 mg of this compound per mL of oil.
-
Vortex thoroughly before each use to ensure a homogenous suspension.
-
The control group should receive an equivalent volume of the vehicle oil only.
-
-
Dosing Regimen:
-
Administer the solution via oral gavage at a dosage of 50 mg/kg body weight.
-
Dosing is typically performed once daily, 5 days a week, for the duration of the study (e.g., 13 weeks for chronic neuroprotection studies).
-
Weigh the animals weekly to adjust the gavage volume accordingly.
-
-
Post-Dosing Procedure:
-
For acute models like stroke induction, the procedure (e.g., Middle Cerebral Artery Occlusion) is typically performed 20-24 hours after the final dose.[2]
-
Monitor animals for any signs of distress or adverse reactions throughout the study.
-
-
Sample Collection:
-
Collect blood and tissue samples at the study endpoint for pharmacokinetic analysis (HPLC) and evaluation of biological markers.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general guideline for formulating a SEDDS to enhance oral bioavailability.
-
Component Selection:
-
Oil Carrier: Select a suitable oil phase (e.g., medium-chain triglycerides, olive oil).
-
Surfactant: Choose a non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value, such as Tween 80 or Labrasol®.
-
Co-surfactant/Co-solvent: Select a co-surfactant like Transcutol or a co-solvent like ethanol to improve emulsification.
-
-
Formulation Development:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution.
-
-
Preparation of the SEDDS Mixture:
-
Accurately weigh the this compound, oil carrier, surfactant, and co-surfactant in a glass vial.
-
Gently heat the mixture (e.g., to 40°C) and stir continuously with a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., simulated gastric fluid) with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in the aqueous medium and measure the resulting emulsion droplet size using a particle size analyzer. Droplet sizes in the nanometer range are desirable for optimal absorption.
-
-
In Vivo Administration:
-
The final SEDDS formulation containing the desired dose of this compound can be administered directly via oral gavage or filled into capsules for larger animal models.
-
Visualizations: Pathways and Workflows
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Vitamin E α-Tocotrienol Protects Against Ischemic Stroke by Induction of Multidrug Resistance-Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of route of administration on the absorption and disposition of alpha-, gamma- and delta-tocotrienols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of tocotrienols: evidence in human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. WO2016085325A1 - Formulation for effective tocotrienol delivery - Google Patents [patents.google.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 15. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 17. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delivery of orally supplemented α-tocotrienol to vital organs of rats and tocopherol-transport protein deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 20. Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the potent neuroprotective properties of the natural vitamin E this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Tocotrienol Clinical Application: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-tocotrienol. The information is designed to address specific issues encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Bioavailability and Pharmacokinetics
Question: Why are the plasma concentrations of this compound unexpectedly low and variable in my human/animal subjects after oral administration?
Answer: Low and erratic plasma concentrations are the most significant challenges in the clinical application of tocotrienols. Several factors contribute to this issue:
-
Poor Water Solubility: Tocotrienols are highly lipophilic (fat-soluble) compounds, making them difficult to absorb in the aqueous environment of the gastrointestinal tract.[1][2]
-
Dependence on Fat: Absorption is significantly influenced by the presence of dietary fats, which stimulate bile and lipase secretions necessary for emulsification.[3][4] Administering tocotrienols in a fasted state can dramatically reduce uptake.[5]
-
Competition with Alpha-Tocopherol: The presence of alpha-tocopherol can interfere with the absorption and transport of tocotrienols.[3][6] The hepatic alpha-tocopherol transfer protein (α-TTP) has a much higher affinity for alpha-tocopherol, leading to the preferential uptake and circulation of tocopherol over tocotrienols.[7][8]
-
Rapid Metabolism: Tocotrienols are rapidly metabolized in the liver, primarily through ω-hydroxylation and β-oxidation, and their metabolites are excreted.[9] This results in a much shorter plasma half-life compared to tocopherols.[1][2]
Troubleshooting Steps:
-
Standardize Administration with Food: Ensure subjects consume a standardized meal containing a sufficient amount of fat along with the tocotrienol supplement to enhance absorption.[5]
-
Use an Optimized Formulation: Standard oil extracts show poor bioavailability.[3] Consider using advanced delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which have been shown to increase absorption by an average of 250%.[1][10] These formulations form microemulsions in the gut, improving solubility and absorption independent of dietary fat intake.[11]
-
Minimize Alpha-Tocopherol Content: If your research focuses specifically on tocotrienol efficacy, use a formulation with low or no alpha-tocopherol content. Some studies suggest that tocotrienols have better bioavailability in the absence of tocopherols.[1]
-
Monitor Metabolites: Since tocotrienols are extensively metabolized, measuring plasma or urinary metabolites like carboxyethyl-hydroxychromans (CEHC) can serve as a biomarker of intake and absorption.[5][9]
Question: What is the expected oral bioavailability of this compound?
Answer: The oral bioavailability of tocotrienols is generally low and varies among isomers. Studies have reported the absolute bioavailability of this compound to be approximately 27.7%, which is higher than that of gamma-tocotrienol (9.1%) and delta-tocotrienol (8.5%).[1][2][3] However, these values can be significantly influenced by the formulation and co-administration with food.
Category 2: Formulation and Stability
Question: My this compound compound appears to degrade during storage or after being incorporated into a vehicle. How can I improve its stability?
Answer: Tocotrienols are unstable and susceptible to degradation from environmental factors, particularly oxidation and light.[12][13] This instability can compromise the integrity of your experiments.
Troubleshooting Steps:
-
Protect from Light and Oxygen: Store stock solutions and formulated products in amber-colored containers, purged with an inert gas like nitrogen or argon, and sealed tightly.
-
Control Storage Temperature: While freezing is a common practice, stability can vary. One study showed that storing fresh broccoli samples (containing alpha-tocopherol) at -20°C led to degradation.[14] For pure compounds or formulations, refer to the manufacturer's storage recommendations, but -80°C is generally preferred for long-term storage.
-
Use Microencapsulation: For solid dosage forms or protection within a complex matrix, microencapsulation with polymers like ethylcellulose can significantly enhance stability.[13] This technique converts the tocotrienol oil into a more stable powder form, with studies showing a predicted shelf-life of over 11 months at room temperature.[13]
-
Incorporate Antioxidants: If compatible with your experimental design, consider adding other antioxidants to the formulation to protect the tocotrienol from degradation.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tocotrienol Isomers in Humans (Single Oral Dose) Data compiled from various human studies and may vary based on dosage, formulation, and fed/fasted state.
| Parameter | α-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol | Reference |
| Oral Bioavailability (%) | 27.7% | 9.1% | 8.5% | [1][2][3] |
| Tmax (hours) | ~4-5 | ~4-5 | ~4-9 | [4][9][15] |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent | [9] |
| Elimination Half-Life (hours) | ~2.3-4.4 | ~2.3-4.4 | ~2.3-6.9 | [1][2][9] |
Experimental Protocols
Protocol 1: Human Pharmacokinetic Study of an Oral this compound Formulation
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a novel this compound formulation in healthy human volunteers.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers (e.g., n=10-20) based on inclusion/exclusion criteria (e.g., age, BMI, no interfering medications).[16] Ensure all participants provide informed consent.
-
Washout Period: Instruct subjects to follow a vitamin E-free diet for at least 7 days prior to the study to minimize baseline levels.[15]
-
Baseline Sampling: On the study day, collect a baseline blood sample (Time 0) before administration.
-
Administration: Administer a single oral dose of the this compound formulation. To minimize variability, provide a standardized breakfast with a known fat content.[5]
-
Serial Blood Sampling: Collect blood samples into heparinized tubes at specified time points post-administration (e.g., 1, 2, 4, 5, 6, 8, 12, and 24 hours).[9][15]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract this compound from plasma samples using a liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data for each subject.
Protocol 2: In Vitro Assay for NF-κB Inhibition by this compound
Objective: To evaluate the ability of this compound to inhibit the pro-inflammatory NF-κB signaling pathway in a cell-based model.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HT-29 colon cancer cells) in appropriate media.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified pre-incubation period (e.g., 2-4 hours).
-
Inflammatory Stimulation: Induce inflammation and activate the NF-κB pathway by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[16]
-
Incubation: Incubate for a period sufficient to allow NF-κB activation and downstream gene expression (e.g., 30 minutes for nuclear translocation, 6-24 hours for cytokine production).
-
Endpoint Analysis (Choose one or more):
-
Western Blot: Prepare nuclear and cytoplasmic extracts. Perform Western blotting to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus or to measure the degradation of the inhibitory protein IκBα.
-
Reporter Gene Assay: Use cells stably or transiently transfected with an NF-κB luciferase reporter plasmid. Measure luciferase activity to quantify NF-κB transcriptional activity.
-
ELISA: Measure the secretion of downstream pro-inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant.[7]
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for this compound's inhibitory effect.
Visualizations: Pathways and Workflows
Caption: Challenges in this compound absorption and metabolism.
Caption: Workflow for developing a bioavailable tocotrienol formulation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 4. longdom.org [longdom.org]
- 5. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Tocopherol Improves Uptake and Distribution of Tocotrienol [nutritioninsight.com]
- 9. Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-tocopherol improves uptake and distribution of tocotrienol [nutraceuticalbusinessreview.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JMIR Research Protocols - Effectiveness of Tocotrienol-Rich Fraction in Older Adults: Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial [researchprotocols.org]
Technical Support Center: Addressing Poor Solubility of Alpha-Tocotrienol in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of alpha-tocotrienol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with this compound solubility in cell culture experiments?
A1: this compound is a lipophilic (fat-soluble) molecule, making it inherently difficult to dissolve in aqueous-based cell culture media.[1][2] This poor solubility can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: The most common organic solvents used to prepare stock solutions of this compound are dimethyl sulfoxide (DMSO) and ethanol.[3][4] Dimethyl formamide can also be used.[3]
Q3: What is the approximate solubility of this compound in these organic solvents?
A3: The solubility of this compound in DMSO and dimethyl formamide is approximately 10 mg/mL.[3]
Q4: I've dissolved this compound in a solvent, but it precipitates when added to my cell culture medium. What can I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Reduce the final solvent concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally below 0.5% for DMSO and 1% for ethanol, though this can be cell-line dependent.[5][6]
-
Increase mixing: When diluting the stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to facilitate dispersion.
-
Pre-complex with serum: For serum-containing media, you can try pre-incubating the this compound stock solution with a small volume of fetal bovine serum (FBS) before adding it to the rest of the medium. This can help to emulsify the compound.[4]
-
Consider alternative delivery methods: If precipitation persists, explore methods like nanoemulsions or cyclodextrin complexation.
Q5: Are there more advanced methods to improve the delivery of this compound to cells in culture?
A5: Yes, several methods can enhance the solubility and bioavailability of this compound in cell culture:
-
Nanoemulsions: These are stable, small-droplet-sized emulsions of oil and water that can encapsulate lipophilic compounds like this compound, allowing for better dispersion in aqueous media.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon addition to media. | The concentration of this compound exceeds its solubility limit in the final solvent concentration. | Lower the final concentration of this compound. Increase the final volume of the media to further dilute the solvent and compound. Use a delivery method like nanoemulsions or cyclodextrins. |
| Cells show signs of toxicity (e.g., rounding, detachment, death) even at low concentrations of this compound. | The organic solvent (e.g., DMSO, ethanol) concentration is too high for your specific cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells.[11][12] Keep the final solvent concentration well below this limit, ideally ≤0.1% for sensitive cell lines.[11] |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable dosing. Degradation of the this compound stock solution. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Visually inspect for precipitation before each use. |
| Difficulty in preparing a stable nanoemulsion. | Incorrect ratio of oil, surfactant, and aqueous phases. Inadequate homogenization. | Optimize the formulation by varying the ratios of this compound (oil phase), surfactant (e.g., Tween 80), and water.[8] Ensure sufficient energy input during homogenization (e.g., probe sonication or high-pressure homogenization). |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for easy reference.
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Source |
| Solubility in DMSO | ~10 mg/mL | [3] |
| Solubility in Dimethyl Formamide | ~10 mg/mL | [3] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (cell line dependent) | [5] |
| Recommended Final Ethanol Concentration in Media | ≤ 1% (cell line dependent) | [6] |
| Stock Solution Storage | -20°C, protected from light | [3] |
| Aqueous Solution Stability | Not recommended for storage longer than one day | [3] |
Table 2: Maximum Tolerable Solvent Concentrations for Common Cell Lines
| Cell Line | Solvent | Maximum Tolerable Concentration (approx.) | Source |
| General Rule | DMSO | 0.1% (safe for most cells) | [5] |
| General Rule | DMSO | 0.5% (widely used without cytotoxicity) | [5] |
| MCF-7, MDA-MB-231, HepG2 | DMSO | Cytotoxicity observed at ≥ 1.25% | [6] |
| Various Cancer Cell Lines | Ethanol | Well-tolerated up to 1.25% - 2.5% | [6][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
Materials:
-
This compound (powder or oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume (Molecular Weight of α-tocotrienol is 424.7 g/mol ). For example, for 1 mL of a 10 mM stock, you will need 4.247 mg.
-
Weigh the this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 years.[3]
-
-
Preparation of Working Dilution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM in 10 mL of medium, for example, you will need 10 µL of the 10 mM stock solution.
-
While gently vortexing the medium, add the 10 µL of the stock solution dropwise to the 10 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Use the freshly prepared medium containing this compound for your cell treatment immediately. Do not store the diluted solution.[3]
-
Protocol 2: Preparation of this compound Nanoemulsion for Cell Culture
Materials:
-
This compound
-
A carrier oil (e.g., corn oil)[8]
-
Surfactant blend (e.g., Span 80 and Tween 80 in a 1:1 ratio)[8]
-
Deionized water
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Prepare the Oil Phase:
-
Create an oil phase consisting of 30% (w/w) this compound and 70% (w/w) corn oil.[8]
-
-
Prepare the Surfactant Mixture:
-
Mix Span 80 and Tween 80 in a 1:1 ratio.[8]
-
-
Form the Coarse Emulsion:
-
Combine 32% (w/v) of the oil phase, 8% (w/v) of the surfactant mixture, and 60% (w/v) deionized water.[8]
-
Vortex the mixture vigorously for 5 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Process the coarse emulsion through a high-pressure homogenizer for several passes (e.g., 5 passes at 20,000 psi) or sonicate using a probe sonicator until a translucent nanoemulsion with a small particle size is formed.[8]
-
-
Sterilization and Application:
-
Sterilize the nanoemulsion by passing it through a 0.22 µm syringe filter.
-
The nanoemulsion can then be diluted in cell culture medium to the desired final concentration of this compound for cell treatment.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Shaker incubator
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a 16.0 mM solution of β-cyclodextrin in deionized water.[10]
-
-
Add this compound:
-
Add this compound to the β-cyclodextrin solution to a final concentration of 2.0 mM.[10]
-
-
Complexation:
-
Protect the mixture from light and shake it at 25°C and 250 rpm in a shaker incubator for 24 hours to allow for complex formation.[10]
-
-
Application:
-
The resulting aqueous solution containing the this compound/β-CD complex can be sterile-filtered and then diluted into cell culture medium to achieve the desired final concentration of this compound.
-
Visualizations
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Logical relationships in addressing this compound solubility issues.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cellular Uptake and Bioavailability of Tocotrienol-Rich Fraction in SIRT1-Inhibited Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. In-vitro and in-vivo evaluations of tocotrienol-rich nanoemulsified system on skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Orally Administered γ-Tocotrienol (GT3) Nanoemulsion for Radioprotection [mdpi.com]
- 9. Bioavailability of tocotrienols: evidence in human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Alpha-Tocotrienol Antioxidant Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-tocotrienol antioxidant assays. Our aim is to help you identify and mitigate potential sources of interference to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with DPPH, ABTS, FRAP, and ORAC assays when analyzing α-tocotrienol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Question: My sample contains colored compounds (e.g., carotenoids, anthocyanins), and I'm getting inconsistent DPPH assay results. How can I correct for this?
Answer: Pigments that absorb light near the same wavelength as DPPH (around 517 nm) can interfere with the assay, leading to an underestimation of antioxidant activity. To address this, you should:
-
Run a sample blank: Prepare a control for each sample that includes the sample and the solvent (e.g., methanol or ethanol) but not the DPPH reagent. Subtract the absorbance of this blank from the absorbance of your sample reaction.
-
Consider alternative methods: If the interference is severe, using an assay that measures at a different wavelength, such as the ABTS assay (734 nm), may be beneficial as there is less likelihood of interference from colored compounds at this wavelength.
Question: I am not observing a significant color change (purple to yellow) even at high concentrations of my this compound sample. What could be the problem?
Answer: Several factors could contribute to a lack of reactivity in the DPPH assay:
-
DPPH Reagent Degradation: The DPPH radical is light-sensitive and should be prepared fresh and stored in the dark. Exposure to light can cause it to degrade, leading to a weaker reaction.
-
Incorrect Solvent: The choice of solvent can influence the reaction kinetics. Methanol or ethanol are commonly used. Ensure your this compound and the DPPH reagent are soluble and stable in the chosen solvent.
-
Low Reactivity of Antioxidant: While this compound is a potent antioxidant, the steric hindrance of the DPPH radical can sometimes limit its accessibility to the antioxidant molecule.
-
Pro-oxidant Effect: At very high concentrations, some antioxidants can exhibit pro-oxidant activity, which would not result in the expected radical scavenging. It is recommended to test a range of dilutions.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Question: My results for this compound in the ABTS assay are not reproducible. What are the common causes of variability?
Answer: The ABTS assay is known for its versatility in measuring both hydrophilic and lipophilic antioxidants, but variability can arise from several sources:
-
Incomplete Radical Generation: The ABTS radical cation (ABTS•+) must be fully generated before adding the sample. This is typically achieved by reacting ABTS with potassium persulfate for 12-16 hours in the dark.
-
pH of the Reaction Medium: The reactivity of the ABTS radical and the antioxidant can be pH-dependent. Ensure the pH of your reaction buffer is consistent across all experiments.
-
Solvent Effects: Since this compound is lipophilic, the solvent used to dissolve the sample and its final concentration in the assay mixture can impact the results. Using a solvent system that ensures the solubility of α-tocotrienol without interfering with the assay is crucial.
Question: I am having difficulty dissolving my lipophilic this compound sample for the aqueous ABTS assay. How can I overcome this?
Answer: To measure the antioxidant capacity of lipophilic compounds like this compound in the ABTS assay, modifications are necessary:
-
Use of a Co-solvent: You can dissolve the this compound in an organic solvent like ethanol or acetone and then dilute it in the aqueous assay medium. It is important to keep the final concentration of the organic solvent low and consistent across all samples and standards.
-
Employing Micelles or Cyclodextrins: Incorporating surfactants to form micelles or using cyclodextrins can help to solubilize lipophilic antioxidants in an aqueous environment, making them accessible to the ABTS radical.
FRAP (Ferric Reducing Antioxidant Power) Assay
Question: My FRAP assay results for a plant extract containing this compound seem unexpectedly high. What could be causing this overestimation?
Answer: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). However, it is not specific to any single antioxidant. Other reducing agents present in your sample will also contribute to the FRAP value, leading to an overestimation of the antioxidant capacity of this compound alone. Common interfering substances include:
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a potent reducing agent and will react strongly in the FRAP assay.
-
Other Phenolic Compounds: Many phenolic compounds found in plant extracts have high ferric reducing capabilities.
-
Uric Acid: If present in biological samples, uric acid can contribute to the FRAP value.
To mitigate this, consider using a separation technique like HPLC to isolate this compound before performing the antioxidant assay.
Question: The color development in my FRAP assay is slow or incomplete. What should I check?
Answer: Slow or incomplete color development in the FRAP assay can be due to:
-
Incorrect pH: The FRAP assay is pH-dependent and must be conducted at an acidic pH (typically 3.6) to maintain iron solubility. Check the pH of your acetate buffer.
-
Reagent Instability: The FRAP reagent should be prepared fresh daily. The TPTZ solution, in particular, can be unstable.
-
Insufficient Incubation Time or Temperature: The reaction is typically carried out at 37°C for a specific duration (e.g., 4-6 minutes). Ensure your incubation conditions are correct and consistent.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Question: I am working with a lipophilic this compound sample in the ORAC assay and my results are inconsistent. What are the key considerations?
Answer: The ORAC assay measures the scavenging of peroxyl radicals and can be adapted for lipophilic antioxidants, but careful attention to methodology is required:
-
Solvent System: A common approach is to use a mixture of acetone and water (e.g., 50:50 v/v) to solubilize the lipophilic sample. It is critical to use the same solvent system for the blank, standards (Trolox), and samples to avoid solvent-related artifacts.
-
Use of Methylated β-cyclodextrin: Randomly methylated β-cyclodextrin can be used as a solubility enhancer for lipophilic compounds in the aqueous ORAC assay medium.
-
Temperature Control: The generation of peroxyl radicals from AAPH is temperature-dependent. Maintaining a constant temperature of 37°C throughout the assay is crucial for reproducibility.
Question: My fluorescence decay curves in the ORAC assay are behaving unexpectedly. What could be the issue?
Answer: Aberrations in the fluorescence decay curves can indicate several problems:
-
Fluorescence Quenching or Enhancement: The sample itself may possess fluorescent properties or may quench the fluorescence of the probe (fluorescein), leading to inaccurate results. A sample blank without the AAPH initiator should be run to check for this.
-
Non-linear Antioxidant Behavior: At high concentrations, some antioxidants may exhibit non-linear or even pro-oxidant effects, which can alter the shape of the decay curve. It is important to test a range of sample dilutions.
-
Reagent Degradation: The fluorescent probe (fluorescein) is light-sensitive and should be protected from light. The AAPH radical generator is also temperature-sensitive.
Frequently Asked Questions (FAQs)
Q1: Which antioxidant assay is best for measuring the antioxidant capacity of this compound?
A1: There is no single "best" assay, as each measures a different aspect of antioxidant activity.
-
DPPH and ABTS measure radical scavenging ability through a single electron transfer (SET) mechanism. ABTS is generally more suitable for a wider range of compounds, including lipophilic ones, and is less prone to interference from colored compounds.
-
FRAP measures the reducing power of an antioxidant. It is a simple and rapid assay but is not specific and can be influenced by any reducing agent in the sample.
-
ORAC measures the scavenging of peroxyl radicals via a hydrogen atom transfer (HAT) mechanism, which is considered to be more biologically relevant.
For a comprehensive assessment, it is often recommended to use a battery of assays that cover different mechanisms (e.g., one SET-based and one HAT-based assay).
Q2: How does the lipophilicity of this compound affect antioxidant assays?
A2: The lipophilic (fat-soluble) nature of this compound presents a challenge for assays typically conducted in aqueous systems. It is often necessary to use organic solvents or solubility enhancers to ensure that the this compound can interact with the radical species in the assay medium. The choice of solvent and its concentration can influence the measured antioxidant capacity, so consistency is key.
Q3: Can other vitamin E isomers (e.g., tocopherols) interfere with the measurement of this compound's antioxidant capacity?
A3: Yes. All tocopherols and tocotrienols are antioxidants and will react in these assays. If you are trying to determine the specific antioxidant capacity of this compound in a mixture, you will first need to separate the isomers using a chromatographic technique such as High-Performance Liquid Chromatography (HPLC).
Q4: What is the role of a standard like Trolox in these assays?
A4: Trolox, a water-soluble analog of vitamin E, is used as a standard to create a calibration curve. The antioxidant capacity of the sample is then expressed as Trolox Equivalents (TE). This allows for the comparison of antioxidant activity across different samples and even different assays.
Q5: How can I be sure my results are accurate?
A5: To ensure accuracy, it is important to:
-
Validate your method: This includes assessing linearity, precision, and accuracy.
-
Run appropriate controls: This includes a blank (no antioxidant), a standard (Trolox), and sample blanks (sample without the radical-generating agent).
-
Use a reference material: If available, a certified reference material with a known antioxidant capacity can be used to verify your method.
-
Understand the limitations of the assay: Be aware of potential interferences and the specific mechanism of the assay you are using.
Quantitative Data on Interferences
Obtaining precise quantitative data on the percentage of interference for this compound is challenging as it is highly dependent on the specific sample matrix and assay conditions. However, the following table summarizes the potential for interference from common substances.
| Interfering Substance | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay | Nature of Interference & Mitigation |
| Ascorbic Acid (Vitamin C) | High | High | Very High | High | A potent reducing agent and radical scavenger. Can be a major interferent in all assays, especially FRAP. HPLC separation prior to the assay is recommended for accurate quantification of α-tocotrienol's contribution. |
| Carotenoids (e.g., β-carotene, Lycopene) | High | Moderate | Low | Moderate | Can interfere spectrally with the DPPH assay. Less interference is observed in the ABTS assay due to the longer wavelength of measurement. Their contribution to ORAC depends on their specific radical scavenging activity. |
| Other Phenolic Compounds (e.g., Flavonoids, Phenolic Acids) | High | High | High | High | These compounds are antioxidants and will react in all assays. Their presence can lead to an overestimation of the total antioxidant capacity. Chromatographic separation is the most effective way to eliminate this interference. |
| Other Tocopherols and Tocotrienols | High | High | High | High | All vitamin E isomers are antioxidants and will contribute to the measured activity. HPLC is necessary to determine the activity of individual isomers. |
| Reducing Sugars | Low | Low | Moderate | Low | Can act as weak reducing agents, particularly in the FRAP assay under acidic conditions. Their interference is generally considered minor compared to other antioxidants. |
| Uric Acid | Moderate | Moderate | High | Moderate | A significant reducing agent in biological fluids that can interfere with the FRAP assay. |
Experimental Protocols
General Sample Preparation for this compound
Due to its lipophilic nature, this compound must be dissolved in an appropriate organic solvent before analysis.
-
Stock Solution: Prepare a stock solution of this compound in a solvent such as ethanol, methanol, or acetone.
-
Working Solutions: Prepare a series of dilutions of the stock solution using the same solvent.
-
Assay Preparation: For aqueous-based assays, the organic solvent concentration in the final reaction mixture should be minimized and kept consistent across all samples and standards.
DPPH Assay Protocol
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Reaction: In a microplate well or cuvette, add a small volume of your this compound sample or standard (e.g., 20 µL).
-
Add the DPPH solution (e.g., 180 µL) and mix well.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and compare it to a Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction: Add a small volume of your this compound sample or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the TEAC from a Trolox standard curve.
FRAP Assay Protocol
-
Reagent Preparation (FRAP Reagent):
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This FRAP reagent should be prepared fresh and warmed to 37°C before use.
-
-
Reaction: Add a small volume of your sample or standard to the FRAP reagent.
-
Incubation: Incubate at 37°C for a defined time (e.g., 4-6 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Use a standard curve prepared with a known concentration of FeSO₄ or Trolox to determine the FRAP value.
ORAC Assay Protocol (Lipophilic)
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in a suitable buffer (e.g., 75 mM potassium phosphate buffer, pH 7.4).
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in the same buffer.
-
Prepare Trolox standards and this compound samples in a solvent system compatible with the assay (e.g., 50% acetone/water).
-
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample, standard, or blank.
-
Incubation: Incubate the plate at 37°C for a few minutes.
-
Initiation: Add the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample, blank, and standard. The net AUC is used to determine the ORAC value in Trolox Equivalents.
Visualizations
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Caption: Troubleshooting decision tree for common issues in antioxidant assays.
Validation & Comparative
Unveiling the Anti-Cancer Potential of Alpha-Tocotrienol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer effects of alpha-tocotrienol and its isomers in various animal models, offering researchers, scientists, and drug development professionals a critical overview of the current preclinical evidence. The data presented herein is compiled from peer-reviewed studies and aims to facilitate informed decisions in the advancement of tocotrienol-based cancer therapeutics.
Executive Summary
Tocotrienols, a subgroup of the vitamin E family, have garnered significant attention for their potent anti-cancer properties, which often surpass those of the more commonly known tocopherols. Among the tocotrienol isomers (alpha, beta, gamma, and delta), this compound has been investigated for its therapeutic potential across various cancer types. This guide summarizes key findings from animal studies, presenting quantitative data on tumor growth inhibition, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Comparative Efficacy of Tocotrienol Isomers
Preclinical studies consistently demonstrate that different tocotrienol isomers possess varying degrees of anti-cancer activity. Notably, in several cancer models, gamma- and delta-tocotrienol have shown superior efficacy compared to this compound.
Pancreatic Cancer
A study utilizing a xenograft model with AsPc-1 human pancreatic cancer cells in SCID nude mice revealed significant differences in the anti-tumor activity of tocotrienol isomers. While this compound did not produce a significant decrease in tumor growth, the other isomers demonstrated marked inhibition.
Table 1: Comparative Efficacy of Tocotrienol Isomers on Pancreatic Tumor Volume [1][2]
| Treatment Group | Dosage | Administration Route | Duration | Tumor Volume Reduction (%) |
| Vehicle (Control) | - | Intragastric | 34 days | 0% |
| This compound | 200 mg/kg | Intragastric | 34 days | Not Significant |
| Beta-Tocotrienol | 200 mg/kg | Intragastric | 34 days | 32% |
| Gamma-Tocotrienol | 200 mg/kg | Intragastric | 34 days | 42% |
| Delta-Tocotrienol | 200 mg/kg | Intragastric | 34 days | 50% |
Breast Cancer
In a spontaneous breast tumor model using HER-2/neu transgenic mice, a tocotrienol mixture derived from annatto (annatto-T3), primarily composed of delta- and gamma-tocotrienol, demonstrated significant anti-cancer effects.
Table 2: Efficacy of Annatto-Tocotrienol on Spontaneous Mammary Tumors [3]
| Treatment Group | Dosage | Administration Route | Tumor Incidence | Mean Tumor Volume (mm³) | Mean Tumor Number |
| Vehicle (Control) | - | Oral Gavage | High | ~1400 | ~4.5 |
| Annatto-T3 | 50 mg/kg | Oral Gavage | Reduced | ~800 | ~3.5 |
| Annatto-T3 | 100 mg/kg | Oral Gavage | Significantly Reduced | ~400 | ~2.5 |
Synergistic Effects with Chemotherapy
Research has also explored the potential of tocotrienols to enhance the efficacy of conventional chemotherapeutic agents. In a pancreatic cancer model, delta-tocotrienol was shown to significantly augment the anti-tumor activity of gemcitabine.
Table 3: Synergistic Effect of Delta-Tocotrienol and Gemcitabine on Pancreatic Tumor Volume [1][4]
| Treatment Group | Dosage | Administration Route | Duration | Tumor Volume (relative to control) |
| Vehicle (Control) | - | - | 23 days | 1.0 |
| Gemcitabine | 100 mg/kg | Intraperitoneal | 23 days | ~0.6 |
| Delta-Tocotrienol | 200 mg/kg | Oral | 23 days | ~0.4 |
| Delta-Tocotrienol + Gemcitabine | As above | As above | 23 days | ~0.2 |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Pancreatic Cancer Xenograft Model[1][2]
-
Animal Model: Severe Combined Immunodeficient (SCID) nude mice.
-
Cell Line: AsPc-1 human pancreatic cancer cells.
-
Tumor Induction: Subcutaneous injection of AsPc-1 cells.
-
Treatment: Oral gavage administration of 200 mg/kg of individual tocotrienol isomers (alpha, beta, gamma, or delta) twice daily for 34 days.
-
Data Collection: Tumor volume was measured regularly throughout the study.
Spontaneous Breast Cancer Model[3]
-
Animal Model: FVB/N HER-2/neu transgenic female mice.
-
Treatment: Oral gavage of 50 mg/kg or 100 mg/kg of annatto-tocotrienol in olive oil, administered three times per week.
-
Data Collection: Mammary tumors were detected by palpation, and their dimensions were measured weekly. Tumor incidence, volume, and multiplicity were recorded.
Signaling Pathways and Mechanisms of Action
Tocotrienols exert their anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the key pathways targeted by tocotrienols.
References
- 1. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E in the management of pancreatic cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin E tocotrienol shows breast health benefits: Mouse data [nutraingredients.com]
- 4. δ-Tocotrienol, a natural form of vitamin E, inhibits pancreatic cancer stem-like cells and prevents pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Tocotrienol in Cardiovascular Health: A Comparative Guide to Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for alpha-tocotrienol, a form of vitamin E, in the context of cardiovascular health. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting an objective overview of the current evidence, including detailed experimental data and methodologies.
Introduction to this compound and Cardiovascular Health
This compound is a member of the vitamin E family, which is composed of four tocotrienols and four tocopherols.[1][2] While alpha-tocopherol is the most common form of vitamin E in supplements, research has increasingly focused on the potential cardiovascular benefits of tocotrienols.[1][3] Tocotrienols, including this compound, are potent antioxidants and have been studied for their anti-inflammatory and cholesterol-lowering properties.[2][3][4] Preclinical and clinical studies suggest that tocotrienols may positively impact several cardiovascular risk factors, including lipid profiles and markers of inflammation.[5] This guide will delve into the clinical evidence supporting the role of this compound in cardiovascular health and compare its efficacy with other alternatives where data is available.
Comparative Analysis of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials investigating the effects of tocotrienol supplementation on cardiovascular health markers.
Table 1: Effect of Tocotrienols on Lipid Profile
| Study | Intervention | Participant Characteristics | Duration | Total Cholesterol | LDL Cholesterol | Triglycerides | HDL Cholesterol |
| Qureshi et al. (2015)[1][6] | Annatto Tocotrienols (125-750 mg/day) + AHA Step-1 Diet | Hypercholesterolemic individuals (n=31) | 4 weeks | -15% (at 250 mg/day) | -18% (at 250 mg/day) | -14% (at 250 mg/day) | No significant change |
| Qureshi et al. (2001)[7] | Tocotrienol-Rich Fraction (TRF25) (25-200 mg/day) + AHA Step-1 Diet | Hypercholesterolemic human subjects (n=90) | 35 days | -20% (at 100 mg/day) | -25% (at 100 mg/day) | -12% (at 100 mg/day) | No significant change |
| Yuen et al. (2011)[8][9] | Mixed Tocotrienols (300 mg/day) | Hypercholesterolemic subjects (n=32) | 6 months | -11% | -17.5% | No significant change | No significant change |
| Baliarsingh et al. (2005)[2] | Tocotrienols | Type 2 diabetic patients with hyperlipidemia | Not Specified | Data not available | Data not available | Data not available | Data not available |
| Fatima et al. (2022)[10] | Delta-Tocotrienol (500 mg/day) + Resveratrol (300 mg/day) | Adults with Metabolic Syndrome | 6 months | Improvement in blood lipid levels | Data not available | -16% | +4% (males), +5.1% (females) |
| Meta-Analysis (2020)[11] | Tocotrienol Supplementation | 15 studies with 20 arms | Varied | Non-significant influence | Non-significant influence | Significant decrease at doses ≥200 mg/day | Significant increase |
Table 2: Effect of Tocotrienols on Inflammatory and Other Cardiovascular Markers
| Study | Intervention | Participant Characteristics | Duration | C-Reactive Protein (CRP) | Other Inflammatory Markers | Other Outcomes |
| Qureshi et al. (2015)[12] | Annatto Tocotrienols (250 mg/day) + AHA Step-1 Diet | Hypercholesterolemic individuals | 4 weeks | -40% | Down-regulation of TNF-alpha, IL-2, IL-4, IL-6, IL-8 (39-64%) | -40% Nitric Oxide, -34% Malondialdehyde, +22% Total Antioxidant Status |
| Fatima et al. (2022)[10] | Delta-Tocotrienol (500 mg/day) + Resveratrol (300 mg/day) | Adults with Metabolic Syndrome | 6 months | Data not available | Improvements in a range of inflammatory markers | -5.2% Systolic BP, -5.8% Diastolic BP, -3.7% to -4.6% Waist Circumference, -9.3 lbs Body Weight |
| Tomeo et al. (1995)[2] | Tocotrienols | Patients with hyperlipidemia and carotid stenosis | Not Specified | Data not available | Data not available | Antioxidant effects noted |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial results. Below are the protocols for some of the key studies cited.
1. Qureshi et al. (2015): Annatto Tocotrienols in Hypercholesterolemic Individuals
-
Study Design: This was a clinical trial investigating the dose-dependent effects of annatto-derived tocotrienols.
-
Participants: The study enrolled 31 individuals with elevated cholesterol levels.[1]
-
Intervention: Participants were administered daily doses of annatto tocotrienols ranging from 125 mg to 750 mg, in conjunction with the American Heart Association (AHA) Step-1 diet.[1][6] The annatto tocotrienol used was DeltaGold, which is naturally free of tocopherols and composed of approximately 90% delta-tocotrienol and 10% gamma-tocotrienol.[6]
-
Duration: The study period was 30 weeks, with significant effects on lipid profiles observed after just 4 weeks.[1][6]
-
Outcome Measures: The primary endpoints were changes in serum lipid parameters, including total cholesterol, LDL cholesterol, and triglycerides.[1] Secondary endpoints included the measurement of inflammatory cytokines and their gene expression.[6]
2. Yuen et al. (2011): Mixed Tocotrienols in Hypercholesterolemic Subjects
-
Study Design: A randomized, double-blind, placebo-controlled, parallel group study.[9]
-
Participants: The study included 32 hypercholesterolemic subjects.[9]
-
Intervention: The treatment group received 300 mg of a mixed tocotrienol supplement (Tocomin SupraBio) daily.[8][9] The placebo group received soybean oil capsules.[8] The mixed tocotrienol composition was 30.8% this compound, 56.4% gamma-tocotrienol, and 12.8% delta-tocotrienol, with 22.9 IU of alpha-tocopherol.[8]
-
Outcome Measures: The primary outcomes were changes in serum total cholesterol and LDL cholesterol levels.[9] Serum tocotrienol and alpha-tocopherol concentrations were also measured.[8]
3. Fatima et al. (2022): Delta-Tocotrienol and Resveratrol in Metabolic Syndrome
-
Study Design: A randomized clinical study.[10]
-
Participants: The study involved adults diagnosed with metabolic syndrome.[10]
-
Intervention: Participants received a combination supplement of 500 mg/day of delta-tocotrienol (DeltaGold) and 300 mg/day of resveratrol.[10]
-
Duration: The trial was conducted over a period of 6 months (24 weeks).[10]
-
Outcome Measures: The study assessed a range of cardiometabolic risk factors, including blood pressure, waist circumference, body weight, blood lipid levels, and markers of inflammation.[10]
Signaling Pathways and Mechanisms of Action
The cardiovascular benefits of this compound are attributed to several mechanisms of action, primarily its impact on cholesterol biosynthesis and its anti-inflammatory properties.
Cholesterol Synthesis Pathway
Tocotrienols have been shown to lower cholesterol by inhibiting the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[7][13] This inhibition occurs through a post-transcriptional mechanism that leads to the degradation of the enzyme.[13][14]
Caption: this compound's inhibition of HMG-CoA reductase in the cholesterol synthesis pathway.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the effects of this compound.
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion
The available clinical evidence suggests that tocotrienols, including this compound, have a promising role in supporting cardiovascular health. Multiple studies have demonstrated their ability to improve lipid profiles, particularly by lowering total and LDL cholesterol, and to reduce markers of inflammation.[1][6][7][8][9][12] The primary mechanism for the cholesterol-lowering effect is the post-transcriptional inhibition of HMG-CoA reductase.[13][14] Annatto-derived tocotrienols, being naturally free of tocopherols, have shown significant efficacy in clinical trials, suggesting that the absence of alpha-tocopherol may enhance their beneficial effects.[1][6][14] While these findings are encouraging, it is important to note that some studies and meta-analyses have reported non-significant effects on certain lipid parameters, highlighting the need for further large-scale, long-term randomized controlled trials to definitively establish the efficacy and optimal dosage of this compound for cardiovascular disease prevention and management.[3][11] Future research should also continue to explore the synergistic effects of tocotrienols with other compounds, such as resveratrol, in managing cardiometabolic risk factors.[10]
References
- 1. Clinical trial supports cardiovascular benefits of annatto tocotrienols [nutraingredients.com]
- 2. ijclinicaltrials.com [ijclinicaltrials.com]
- 3. Tocotrienols and cardiovascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]
- 7. Dose-dependent suppression of serum cholesterol by tocotrienol-rich fraction (TRF25) of rice bran in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin E tocotrienols may reduce cholesterol: RCT data [nutraingredients.com]
- 9. ffhdj.com [ffhdj.com]
- 10. Annatto Tocotrienol plus Resveratrol may improve cardiometabolic risk in MetS: RCT - American River Nutrition [americanrivernutrition.com]
- 11. researchgate.net [researchgate.net]
- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 13. Tocotrienol is a cardioprotective agent against ageing-associated cardiovascular disease and its associated morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgrace.com [acgrace.com]
Alpha-Tocotrienol vs. Synthetic Antioxidants: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural and synthetic antioxidants is paramount. This guide provides an objective, data-driven comparison of the performance of alpha-tocotrienol, a natural vitamin E isoform, against widely used synthetic antioxidants, Butylated Hydroxytoluene (BHT) and Trolox.
This comparison delves into their relative efficacy in standardized antioxidant capacity assays, their ability to inhibit lipid peroxidation, and the underlying signaling pathways through which they exert their protective effects.
Quantitative Antioxidant Capacity: A Mixed Picture
Direct comparative data from a single study using standardized assays like Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) for this compound against BHT and Trolox is limited. However, by collating data from various sources, a comparative overview can be constructed.
One study comparing tocotrienols with synthetic antioxidants (BHA, BHT, and Ascorbyl Palmitate) in vegetable oils using a non-standard Antioxidant Activity (AOA) metric found that the synthetic antioxidants were more effective at preserving the oils. The general ranking observed was BHA > BHT > AP > α-T3.
Another study provided ORAC values for a tocotrienol-rich fraction and d-alpha-tocopherol. While not a direct comparison with BHT, it offers valuable insight into the antioxidant power of tocotrienols.
| Antioxidant | Test System | Antioxidant Capacity | Reference |
| This compound (α-T3) | Vegetable Oil (AOA) | Less effective than BHT | [1] |
| Tocotrienols (30% mixture) | ORAC Assay | 1,229 µmol TE/g | [1] |
| d-alpha-tocopherol (87%) | ORAC Assay | 1,293 µmol TE/g | [1] |
| BHT | Vegetable Oil (AOA) | More effective than α-T3 | [1] |
| Trolox | ORAC Assay | Standard (1.0) | [2] |
Note: The Antioxidant Activity (AOA) was determined by measuring the percentage of non-oxidized fatty acid methyl esters (FAMEs) after storage. TEAC and ORAC values are typically expressed as Trolox equivalents. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Inhibition of Lipid Peroxidation
One study demonstrated that topical application of this compound significantly mitigated benzoyl peroxide-induced lipid peroxidation in human skin. Another study comparing alpha-tocopherol and Trolox found that alpha-tocopherol had a lower IC50 (indicating higher potency) for inhibiting lipid peroxidation in a brain homogenate system. Given that tocotrienols are often considered more potent antioxidants than tocopherols in biological membranes, it can be inferred that this compound would also exhibit strong inhibitory effects on lipid peroxidation.
| Antioxidant | Test System | Efficacy | Reference |
| This compound | Human Skin (in vivo) | Significantly mitigated lipid peroxidation | [3] |
| Alpha-Tocopherol | Brain Homogenate | IC50 < Trolox | [4] |
| BHT | Not directly compared | - | |
| Trolox | Brain Homogenate | IC50 > Alpha-Tocopherol | [4] |
Experimental Protocols
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the antioxidant solution (this compound, BHT, or Trolox standard) to a cuvette.
-
Add 2 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).
-
Calculate the percentage inhibition of absorbance and compare it to the Trolox standard curve to determine the TEAC value.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe, fluorescein, in 75 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.
-
Prepare solutions of the antioxidants (this compound, BHT, and Trolox standard) in an appropriate solvent (e.g., acetone for lipophilic compounds).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the antioxidant solution or Trolox standard.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Monitor the fluorescence decay every minute for at least 35 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for the fluorescence decay and compare it to the Trolox standard curve to determine the ORAC value.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Sample Preparation:
-
Induce lipid peroxidation in a suitable biological sample (e.g., rat liver microsomes, brain homogenate) using an initiator like ferrous sulfate/ascorbate.
-
Incubate the sample with and without the antioxidant (this compound, BHT, or Trolox).
-
-
TBARS Reaction:
-
To 0.5 mL of the incubated sample, add 2.5 mL of trichloroacetic acid (1.2 M) and 2 mL of thiobarbituric acid (60 mM).
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of MDA formation by the antioxidant compared to the control (no antioxidant).
-
Determine the IC50 value, which is the concentration of the antioxidant required to inhibit lipid peroxidation by 50%.
-
Signaling Pathways and Mechanisms of Action
This compound exhibits its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways. In contrast, synthetic antioxidants like BHT primarily act as direct radical scavengers.
This compound: A Modulator of Cellular Defense
1. HMG-CoA Reductase Down-regulation: this compound has been shown to down-regulate the expression of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This action is independent of its antioxidant activity and contributes to its cholesterol-lowering effects.
2. Keap1-Nrf2 Antioxidant Response Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress or certain bioactive molecules, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including various antioxidant and detoxification enzymes. While direct evidence for this compound activating this pathway is still emerging, other tocotrienol isoforms and vitamin E compounds have been shown to modulate Nrf2 signaling.
Synthetic Antioxidants: Direct Radical Scavenging
The primary mechanism of action for synthetic antioxidants like BHT is direct scavenging of free radicals. Their phenolic structure allows them to donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction.
Conclusion
Both this compound and synthetic antioxidants like BHT and Trolox demonstrate significant antioxidant capabilities. The available data suggests that in certain non-biological systems, such as the preservation of vegetable oils, synthetic antioxidants may exhibit superior efficacy. However, this compound's multifaceted mechanism of action, which includes the modulation of key cellular signaling pathways like HMG-CoA reductase and potentially the Keap1-Nrf2 pathway, suggests a broader and more nuanced role in biological systems. This ability to influence cellular processes beyond direct radical scavenging makes this compound a compelling molecule for further investigation in drug development and health applications. For researchers, the choice between a natural and a synthetic antioxidant will ultimately depend on the specific application, the desired mechanism of action, and the biological context of the study. Further head-to-head comparative studies using standardized assays are warranted to provide a more definitive quantitative comparison.
References
Cross-Study Validation of Alpha-Tocotrienol's Therapeutic Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic benefits of alpha-tocotrienol, drawing upon data from multiple preclinical and clinical studies. It aims to offer an objective overview of its performance against other vitamin E isoforms and in various therapeutic contexts, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a member of the vitamin E family, has demonstrated significant therapeutic potential beyond its antioxidant properties.[1] Preclinical and clinical studies have highlighted its neuroprotective, anti-cancer, and cholesterol-lowering effects, often superior to the more commonly known alpha-tocopherol.[2][3] These unique biological activities are attributed to its distinct molecular structure, particularly its unsaturated side chain, which allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver.[3][4] This guide synthesizes key findings, comparing outcomes and methodologies to provide a comprehensive resource for the scientific community.
Comparative Data on Therapeutic Efficacy
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other relevant compounds.
Table 1: Neuroprotective Effects of this compound vs. Alpha-Tocopherol
| Parameter | This compound | Alpha-Tocopherol | Cell/Animal Model | Key Findings | Reference |
| Concentration for Neuroprotection | Nanomolar (nM) range | Micromolar (µM) range | HT4 neural cells | α-tocotrienol prevented homocysteic acid-induced neurodegeneration at nM concentrations, a potency not observed with α-tocopherol.[2] | [2] |
| Cell Viability (Glutamate Injury) | Significant increase | Significant increase | Astrocytes | Both forms showed protective effects, but tocotrienol-rich fraction (TRF) demonstrated potent effects at low concentrations. | [5] |
| Stroke-induced Injury | Protective | Not as effective | In vivo (animal models) | Oral supplementation with tocotrienol protected against stroke.[6] | [6] |
Table 2: Anti-Cancer Effects of Tocotrienols
| Parameter | This compound | Gamma- & Delta-Tocotrienol | Cancer Type | Key Findings | Reference |
| Apoptosis Induction | Active | More potent | Mammary, Colon, Prostate, etc. | Gamma- and delta-tocotrienols often exhibit greater anticancer activity than alpha- or beta-tocotrienols.[3][7] | [3][7] |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | +SA mouse mammary epithelial cells | TRF and γ-tocotrienol induced apoptosis, whereas α-tocopherol did not.[6] | [6] |
| Combination Therapy | Synergistic with Tamoxifen | - | Early Breast Cancer | Adjuvant tocotrienol therapy with Tamoxifen was associated with improved outcomes.[3][8] | [3][8] |
Table 3: Cholesterol-Lowering Effects of Tocotrienols vs. Tocopherols
| Parameter | Tocotrienols (general/alpha) | Alpha-Tocopherol | Study Type | Key Findings | Reference |
| HMG-CoA Reductase Activity | Suppression | No effect or induction | In vitro / In vivo | Tocotrienols post-transcriptionally suppress HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2][6] | [2][6] |
| Total & LDL Cholesterol | Significant reduction | No significant effect | Human clinical trials | Supplementation with tocotrienol-rich fractions led to decreased total and LDL cholesterol levels.[9] | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways, often independent of its antioxidant activity.
Neuroprotection Signaling Cascade
In neurodegenerative models, this compound has been shown to inhibit specific mediators of cell death. At nanomolar concentrations, it prevents glutamate-induced neurotoxicity by suppressing the activation of c-Src and 12-lipoxygenase (12-Lox), key initiators of the apoptotic cascade.[2]
Caption: this compound's neuroprotective signaling pathway.
Anti-Cancer Signaling Pathways
Tocotrienols, including the alpha isoform, influence multiple pathways critical for cancer cell survival and proliferation. These include the downregulation of NF-κB and STAT3 signaling, which are involved in inflammation and cell growth, and the modulation of apoptotic pathways involving caspases.[10]
Caption: Key anti-cancer signaling pathways modulated by tocotrienols.
Cholesterol Regulation Pathway
A key differentiator between tocotrienols and tocopherols is their effect on cholesterol synthesis. Tocotrienols, including this compound, down-regulate the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, leading to reduced cholesterol production.[11][12]
Caption: Tocotrienol's mechanism for cholesterol reduction.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a basis for study replication and comparison.
In Vitro Neuroprotection Assay
-
Cell Line: HT4 neural cells.
-
Toxin: Homocysteic acid (HCA) or glutamate to induce neurotoxicity.
-
Treatment: Pre-treatment with nanomolar concentrations of this compound or micromolar concentrations of alpha-tocopherol for a specified duration before HCA exposure.
-
Assessment: Cell viability is assessed using methods such as the Trypan Blue exclusion assay or MTT assay at 24 hours post-toxin exposure.
-
Signaling Analysis: Western blotting can be used to measure the phosphorylation status of key signaling proteins like c-Src.
References
- 1. An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tocotrienols: Benefits, side effects, and risks [medicalnewstoday.com]
- 8. sopnutra.com [sopnutra.com]
- 9. Biological Properties of Tocotrienols: Evidence in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular aspects of this compound antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Alpha-Tocotrienol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of alpha-tocotrienol, safeguarding both laboratory personnel and the environment.
This compound, a member of the vitamin E family, is widely used in research for its antioxidant and potential therapeutic properties. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practice dictates that it should be handled with care and disposed of responsibly.[1][2][3] This guide outlines the necessary procedures for the safe handling and disposal of this compound and its associated waste.
I. Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Although generally considered non-hazardous, some suppliers may provide it in a flammable solvent, such as ethanol, which will dictate the disposal route.[4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound and its waste.[5]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors, especially if dissolved in a volatile solvent.[1][5]
-
Avoid Contact: Prevent contact with skin and eyes.[1][4] In case of contact, rinse the affected area thoroughly with water.[1][6]
-
Environmental Protection: Prevent release into the environment. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[5][7][8][9]
| Hazard Classification | Precautionary Measures |
| Physical Hazards | Not classified as a physical hazard. However, if dissolved in a flammable solvent (e.g., ethanol), it should be treated as a flammable liquid.[4] |
| Health Hazards | Not classified as a health hazard. May cause mild skin or eye irritation upon prolonged contact.[6][10] |
| Environmental Hazards | Data on ecotoxicity is limited.[5][6] Avoid release to the environment.[5][9] |
II. Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (pure substance or in solution) and the quantity to be discarded.
Step 1: Determine the Waste Category
-
Pure this compound (Unused or Expired): This is the primary chemical waste.
-
This compound in Non-Hazardous Solvent (e.g., water, buffer): The disposal will depend on the concentration and local regulations. Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal in some jurisdictions, but always verify with your EHS department first.[7][8]
-
This compound in Flammable Solvent (e.g., ethanol): This is considered hazardous waste due to the flammability of the solvent.[11]
-
Contaminated Materials: This includes items such as gloves, pipette tips, and empty containers that have come into contact with this compound.
Step 2: Segregate and Collect Waste
-
Liquid Waste:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.[11][12][13] Plastic containers are often preferred.[11]
-
If the solvent is flammable (e.g., ethanol), use a container suitable for flammable liquids.
-
Do not mix this compound waste with other incompatible chemical wastes.[12][13]
-
-
Solid Waste:
-
Collect contaminated solids (e.g., absorbent pads, gloves) in a separate, clearly labeled waste bag or container.
-
Step 3: Label the Waste Container
-
Clearly label the waste container with the words "Hazardous Waste" (if applicable, particularly when in a flammable solvent) and the full chemical name: "this compound".[11] If in a solution, list all components and their approximate concentrations.
-
Include the date when the waste was first added to the container.[12]
Step 4: Store the Waste
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11][12]
-
Ensure the storage area is well-ventilated and away from sources of ignition if the waste is flammable.
-
Keep the container securely closed except when adding waste.[11][12][13]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[11]
-
Follow all institutional procedures for waste pickup requests.
Empty Container Disposal: A container that held this compound is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.[13] To dispose of an empty container, triple rinse it with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste.[13] After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first.[13] Always confirm this procedure with your institution's EHS guidelines.
III. Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. This compound | C29H44O2 | CID 5282347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Alpha-Tocotrienol
For researchers, scientists, and drug development professionals working with Alpha-Tocotrienol, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this valuable research compound. While this compound is not classified as a hazardous substance, adherence to proper safety protocols is crucial to minimize exposure and ensure operational integrity.
Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Recommendation | Details and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Always wear eye protection when handling this compound in liquid or solid form to protect against accidental splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). Lab coat. | While specific breakthrough times are not available, nitrile gloves are generally recommended for their resistance to a variety of chemicals.[1][2] Always inspect gloves for any signs of degradation or punctures before use. A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required under normal handling conditions. | Work in a well-ventilated area. If there is a potential for aerosolization or if handling large quantities, a risk assessment should be conducted to determine if respiratory protection is necessary. |
| Handling Procedures | Avoid contact with skin and eyes. Avoid inhalation of any aerosols or dust. | Handle in a well-ventilated area, preferably in a fume hood if there is a risk of generating aerosols. Avoid the formation of dust if handling a solid form.[3] |
| Storage | Store in a cool, dry, and dark place. | This compound can be sensitive to light and air. Store in a tightly sealed container in a refrigerator or freezer as recommended by the supplier. |
| Hygiene Measures | Wash hands thoroughly after handling. | Do not eat, drink, or smoke in the laboratory. Wash hands with soap and water after removing gloves and before leaving the laboratory. |
| Occupational Exposure Limits | No established limits for this compound. | In the absence of specific limits, general principles of minimizing exposure should be applied. |
Procedural Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the key steps from preparation to disposal. Adherence to this procedural guidance will help minimize risks and maintain a safe laboratory environment.
Caption: Procedural workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency procedures.
In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled and respiratory irritation occurs, move to fresh air.
Disposal Plan
All waste materials containing this compound, including contaminated consumables and surplus solutions, should be considered chemical waste. Dispose of this waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash. Contaminated packaging should be disposed of in the same manner as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
